2'-Deoxyguanosine-d13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3 |
InChI Key |
YKBGVTZYEHREMT-FGSOSAQJSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2'-Deoxyguanosine-d13 in Modern Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the precise quantification of DNA damage and repair is paramount to understanding disease mechanisms and evaluating therapeutic efficacy. This technical guide delves into the critical application of 2'-Deoxyguanosine-d13, a stable isotope-labeled internal standard, in the sensitive and accurate measurement of nucleoside modifications, particularly those arising from oxidative stress.
Introduction to 2'-Deoxyguanosine (B1662781) and Oxidative DNA Damage
2'-Deoxyguanosine (dG) is one of the four fundamental deoxynucleosides that constitute DNA. Under conditions of oxidative stress, reactive oxygen species (ROS) can modify cellular macromolecules, including DNA. A common and extensively studied lesion is the oxidation of dG to form 8-oxo-2'-deoxyguanosine (8-oxo-dG). The accumulation of 8-oxo-dG is mutagenic and has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the accurate quantification of 8-oxo-dG serves as a key biomarker for assessing oxidative stress and DNA damage.
Core Application: this compound as an Internal Standard in Mass Spectrometry
The primary and most critical use of this compound in molecular biology is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample prior to analysis.
This compound is chemically identical to its unlabeled counterpart but has a greater mass due to the incorporation of thirteen deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved. This method effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, which are common sources of error in quantitative analyses.
While various isotopically labeled standards are used (e.g., ¹⁵N₅, ¹³C₁₀), deuterated standards like this compound offer a practical and effective means for accurate quantification.
Quantitative Data for LC-MS/MS Analysis
The selection of appropriate mass transitions is crucial for the specificity and sensitivity of the LC-MS/MS method. The following table provides representative mass-to-charge (m/z) transitions for the precursor and product ions of unlabeled 2'-deoxyguanosine and a hypothetical this compound internal standard in positive ion mode.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Notes |
| 2'-Deoxyguanosine (unlabeled) | 268.1 | 152.1 | The product ion corresponds to the protonated guanine (B1146940) base after cleavage of the glycosidic bond.[1] |
| This compound (hypothetical) | 281.2 | 165.1 | The mass shift of +13 Da is reflected in both the precursor and product ions. |
| 8-oxo-2'-deoxyguanosine (unlabeled) | 284.1 | 168.1 | The primary analyte of interest in oxidative stress studies.[2] |
| 8-oxo-2'-deoxyguanosine-¹⁵N₅ (example) | 289.1 | 173.1 | An alternative stable isotope-labeled internal standard.[2] |
Experimental Protocols
The following is a representative protocol for the quantification of 8-oxo-dG in a cellular DNA sample using a deuterated 2'-deoxyguanosine internal standard, based on established methodologies.
DNA Extraction and Purification
-
Cell Lysis: Lyse cultured cells or homogenized tissue in a lysis buffer containing a chaotropic agent (e.g., guanidine (B92328) thiocyanate) and detergents to denature proteins and release nucleic acids.
-
DNA Precipitation: Precipitate the DNA from the lysate using isopropanol (B130326) or ethanol (B145695).
-
Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.
-
Resuspension: Resuspend the purified DNA in a chelating buffer (e.g., TE buffer with deferoxamine) to prevent artifactual oxidation of guanine during storage and subsequent steps.
-
Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry (A260/A280 ratio).
Enzymatic Hydrolysis of DNA
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the purified DNA sample.
-
Initial Digestion: Incubate the DNA sample with nuclease P1 at 37°C for 2 hours in a buffer of pH 5.0-5.5. This enzyme digests single-stranded nucleic acids to 5'-mononucleotides.
-
Second Digestion: Adjust the pH to 7.5-8.5 and add alkaline phosphatase. Incubate at 37°C for another 2 hours. This enzyme dephosphorylates the nucleoside monophosphates to yield nucleosides.
-
Protein Removal: Centrifuge the sample through an ultrafiltration unit (e.g., 10 kDa molecular weight cutoff) to remove the enzymes and any remaining proteins.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the nucleosides.
-
Flow Rate: A typical flow rate for this column dimension is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte (8-oxo-dG) and the internal standard (this compound), as well as unlabeled 2'-deoxyguanosine for normalization.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to maximize signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Standard Curve: Generate a standard curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the standard curve. The amount of the DNA lesion is typically expressed as the number of 8-oxo-dG lesions per 10⁶ or 10⁸ unmodified dG nucleosides.
Visualizations
Experimental Workflow for 8-oxo-dG Quantification
Caption: Workflow for quantifying 8-oxo-dG using a deuterated internal standard.
Contextual Pathway: Oxidative DNA Damage and Repair
Caption: Cellular response to oxidative DNA damage.
References
An In-depth Technical Guide to 2'-Deoxyguanosine-d13: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyguanosine (B1662781), a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in genetic information storage and cellular metabolism. Its isotopically labeled analog, 2'-Deoxyguanosine-d13, serves as a powerful tool in a variety of research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The substitution of hydrogen atoms with deuterium (B1214612) provides a non-radioactive tracer for metabolic studies and a standard for quantitative analysis, enabling precise investigation of biochemical pathways and drug metabolism.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a purine (B94841) nucleoside in which thirteen hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling minimally alters the chemical reactivity of the molecule but significantly increases its molecular weight, providing a distinct signature for analytical detection.
The structure consists of a guanine (B1146940) base attached to a 2-deoxyribose sugar moiety. The deuteration typically occurs at all non-exchangeable C-H and N-H positions on both the guanine and the deoxyribose rings.
Table 1: Physicochemical Properties of 2'-Deoxyguanosine and this compound
| Property | 2'-Deoxyguanosine | This compound | Reference |
| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₀D₁₃N₅O₄ | [2] |
| Molecular Weight | 267.24 g/mol | ~280.32 g/mol | [1][2] |
| CAS Number | 961-07-9 | Not available | [2] |
| Appearance | White crystalline powder | White crystalline powder | |
| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | |
| Solubility | Slightly soluble in water | Slightly soluble in water |
Spectroscopic Properties
The primary utility of this compound lies in its distinct spectroscopic properties, which are leveraged in NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions in this compound will be absent. This selective silencing of proton signals is invaluable for simplifying complex spectra and for assigning signals in studies of nucleic acid structure and dynamics. The chemical shifts of the remaining protons are generally not significantly affected by the deuterium substitution at other positions.
Table 2: ¹H NMR Chemical Shifts of 2'-Deoxyguanosine in DMSO-d6
| Proton | Chemical Shift (ppm) |
| H-8 | 7.95 |
| NH₂ | 6.50 |
| H-1' | 6.14 |
| OH-3' | 5.31 |
| OH-5' | 4.99 |
| H-3' | 4.36 |
| H-4' | 3.83 |
| H-5', 5'' | 3.55 |
| H-2', 2'' | 2.53, 2.22 |
| NH-1 | 10.7 |
Data sourced from ChemicalBook and may vary slightly based on experimental conditions.[3]
Mass Spectrometry (MS)
In mass spectrometry, the 13-dalton increase in molecular weight for this compound provides a clear mass shift that allows it to be distinguished from its unlabeled counterpart. This makes it an excellent internal standard for quantitative LC-MS/MS analysis. The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of the unlabeled compound, with the characteristic loss of the deoxyribose sugar moiety, but with the fragment ions shifted by the corresponding number of deuterium atoms.[4] The protonated molecular ion [M+H]⁺ of 2'-Deoxyguanosine is observed at m/z 268, while for this compound, it would be expected around m/z 281. A major fragment ion for 2'-Deoxyguanosine corresponds to the protonated guanine base at m/z 152, resulting from the cleavage of the glycosidic bond.[4] For the d13 isotopologue, the corresponding guanine-d5 fragment would be expected at m/z 157.
Metabolic Pathways
2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. It can be acted upon by two primary enzymes: deoxyguanosine kinase and purine nucleoside phosphorylase.
-
Phosphorylation by Deoxyguanosine Kinase: In the salvage pathway, deoxyguanosine can be phosphorylated by deoxyguanosine kinase to form deoxyguanosine monophosphate (dGMP).[5][6] This is a crucial step in recycling purine bases for DNA synthesis.
-
Cleavage by Purine Nucleoside Phosphorylase: Alternatively, purine nucleoside phosphorylase can cleave the glycosidic bond of 2'-deoxyguanosine to yield guanine and 2-deoxyribose-1-phosphate.[5] The released guanine can then be converted to guanosine (B1672433) monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]
These metabolic fates can be traced using this compound to quantify the flux through these competing pathways under various physiological or pathological conditions.
Experimental Protocols
NMR Sample Preparation and Analysis
Objective: To acquire a ¹H NMR spectrum of this compound to confirm isotopic incorporation and assess purity.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Typical acquisition parameters:
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation delay: 1-5 seconds
-
Temperature: 25 °C
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the observed proton signals to confirm their relative ratios. The absence of signals at positions expected to be deuterated confirms successful isotopic labeling.
-
LC-MS/MS Sample Preparation and Analysis
Objective: To develop a quantitative method for 2'-Deoxyguanosine using this compound as an internal standard.
Methodology:
-
Sample Preparation (from biological matrix, e.g., cell lysate):
-
To 100 µL of cell lysate, add 10 µL of a known concentration of this compound internal standard solution.
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20 °C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
2'-Deoxyguanosine: m/z 268 → 152
-
This compound: m/z 281 → 157
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantify the amount of 2'-Deoxyguanosine in the unknown samples using the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers in biochemistry, drug metabolism, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with its distinct spectroscopic signature, enable precise and accurate quantification and tracing of 2'-deoxyguanosine in complex biological systems. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this valuable isotopic standard in a variety of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 3. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]
- 6. Deoxyguanosine monophosphate - Wikipedia [en.wikipedia.org]
- 7. thesciencenotes.com [thesciencenotes.com]
A Technical Guide to 2'-Deoxyguanosine and its Isotopically Labeled Analog, 2'-Deoxyguanosine-d13
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of unlabeled 2'-deoxyguanosine (B1662781) and its deuterated stable isotope-labeled counterpart, 2'-Deoxyguanosine-d13. This document outlines their core properties, highlights their primary applications in research and drug development, and provides detailed experimental protocols for their use.
Introduction
2'-Deoxyguanosine is one of the four fundamental deoxynucleosides that constitute DNA.[1] Its susceptibility to oxidative damage, forming derivatives like 8-oxo-2'-deoxyguanosine (8-oxo-dG), makes it a critical biomarker for oxidative stress and DNA damage.[2] In quantitative bioanalytical studies, particularly those employing mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This compound, a deuterated analog of 2'-deoxyguanosine, serves this crucial role, enabling precise quantification by correcting for variations during sample preparation and analysis.
Core Properties: A Comparative Analysis
Physicochemical Properties
| Property | Unlabeled 2'-Deoxyguanosine | 2'-Deoxyguanosine (¹³C₁₀, ¹⁵N₅) |
| Molecular Formula | C₁₀H₁₃N₅O₄[3] | ¹³C₁₀H₁₃¹⁵N₅O₄[4] |
| Molecular Weight | 267.24 g/mol [3] | 300.15 g/mol [4] |
| Appearance | White to off-white powder | Solid |
| Melting Point | 300 °C[1] | Not available |
| Solubility | Slightly soluble in water | Not available |
Analytical Properties (Mass Spectrometry)
In mass spectrometry, the mass difference between the unlabeled analyte and the labeled internal standard is the key to their distinct detection and quantification. The most common fragmentation pathway for 2'-deoxyguanosine and its analogs is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety.
| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion ([BH₂]⁺) m/z |
| Unlabeled 2'-Deoxyguanosine | 268.1 | 152.1 |
| Unlabeled 8-oxo-2'-deoxyguanosine | 284 | 168[5] |
| ¹⁵N₅-labeled 8-oxo-2'-deoxyguanosine | 289 | 173[5] |
Note: The table showcases representative values for unlabeled 2'-deoxyguanosine and its oxidized form, along with a commonly used ¹⁵N-labeled internal standard for the latter. The exact m/z values for a d13-labeled 2'-deoxyguanosine would differ based on the number and position of deuterium (B1214612) atoms.
Analytical Properties (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For unlabeled 2'-deoxyguanosine, proton (¹H) NMR reveals characteristic chemical shifts for the protons in the deoxyribose sugar and the guanine (B1146940) base. In contrast, for a deuterated analog like this compound, the proton signals corresponding to the positions of deuterium substitution would be absent, simplifying the spectrum and aiding in the assignment of remaining signals.
| Proton | Unlabeled 2'-Deoxyguanosine ¹H Chemical Shift (ppm) in DMSO-d6 |
| H-8 | 7.953[3] |
| NH₂ | 6.50[3] |
| H-1' | 6.143[3] |
| OH-3' | 5.31[3] |
| OH-5' | 4.99[3] |
| H-3' | 4.362[3] |
| H-4' | 3.834[3] |
| H-5', 5'' | 3.55[3] |
| H-2', 2'' | 2.53, 2.223[3] |
| NH | 10.7[3] |
Key Applications
The primary application of this compound is as an internal standard in quantitative analysis by isotope dilution mass spectrometry. This is particularly vital in studies measuring DNA damage, nucleoside metabolism, and in pharmacokinetic studies of nucleoside analog drugs.
Caption: Workflow for quantifying oxidative DNA damage using a labeled internal standard.
Experimental Protocols
Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS
This protocol provides a general framework for the analysis of 8-oxo-dG in a DNA sample using an isotopically labeled internal standard.
a. DNA Hydrolysis (Enzymatic Method)
-
Sample Preparation: Isolate and purify DNA from the biological source of interest. Quantify the DNA concentration.
-
Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the isotopically labeled internal standard (e.g., ¹⁵N₅-8-oxo-dG).
-
Denaturation: Denature the DNA by heating the sample in a boiling water bath for 3-5 minutes, followed by rapid cooling on ice to prevent re-annealing.
-
Enzymatic Digestion:
-
Add nuclease P1 and incubate at 37°C for 30 minutes in a buffer of pH 5.0-5.5.
-
Adjust the pH to 7.5-8.0 with a suitable buffer (e.g., Tris-HCl).
-
Add alkaline phosphatase and phosphodiesterase I.
-
Incubate at 37°C for 1-2 hours or overnight.
-
-
Sample Cleanup: The resulting nucleoside mixture may require purification, for example, by solid-phase extraction (SPE) to remove enzymes and other interfering substances.
Caption: Experimental workflow for enzymatic DNA hydrolysis for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
-
Quantification: The concentration of 8-oxo-dG in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.
NMR Sample Preparation
This protocol provides general guidelines for preparing a sample of 2'-deoxyguanosine for NMR analysis.
-
Sample Purity: Ensure the 2'-deoxyguanosine sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for nucleosides.
-
Sample Concentration:
-
For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.
-
For ¹³C NMR, a higher concentration of 10-50 mg/mL may be required.
-
-
Procedure:
-
Weigh the desired amount of 2'-deoxyguanosine into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer the solution to an NMR tube using a Pasteur pipette. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Cap the NMR tube securely.
-
Caption: Logical relationship of NMR analysis for labeled and unlabeled 2'-deoxyguanosine.
Conclusion
This compound and other isotopically labeled analogs are indispensable tools in modern bioanalytical chemistry. Their use as internal standards in mass spectrometry-based methods provides the necessary accuracy and precision for the quantification of 2'-deoxyguanosine and its derivatives in complex biological matrices. This guide has provided a comparative overview of the properties of labeled and unlabeled 2'-deoxyguanosine, highlighted their key applications, and detailed essential experimental protocols to aid researchers in their effective utilization.
References
- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 3. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]
- 4. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Deuterium-Labeled Nucleosides in Advancing DNA Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, understanding the dynamics of DNA is paramount. Deuterium-labeled nucleosides have emerged as indispensable tools, offering a non-radioactive, stable isotopic approach to unravel the complexities of DNA synthesis, metabolism, structure, and repair. The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), introduces a subtle mass change that can be powerfully exploited by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium-labeled nucleosides in DNA research, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Deuterium Labeling in DNA Research
The utility of deuterium-labeled nucleosides stems from the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium leads to a slower rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This effect can be harnessed to probe enzymatic mechanisms and stabilize drug molecules against metabolic degradation.[3][4]
Furthermore, the mass difference imparted by deuterium allows for the differentiation of labeled and unlabeled biomolecules in mass spectrometry, enabling precise quantification of DNA synthesis and turnover.[5][6] In NMR spectroscopy, selective deuteration simplifies complex spectra, aiding in the structural elucidation of DNA and its complexes.[7]
Synthesis of Deuterium-Labeled Nucleosides
The synthesis of deuterium-labeled nucleosides can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. Chemical methods offer versatility in placing the deuterium label at specific positions on the nucleobase or the sugar moiety.[8][9] Enzymatic methods, on the other hand, can provide high isotopic purity and are particularly useful for labeling the ribose or deoxyribose sugar.[10]
A common chemical strategy involves the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD₄).[11] Another approach is the H/D exchange reaction catalyzed by metals like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O).[12]
Data Presentation
Table 1: Comparison of Isotopic Enrichment for Deuterium-Labeled Nucleosides by Different Synthesis Methods
| Labeled Nucleoside | Synthesis Method | Isotopic Enrichment (%) | Reference |
| [5',5''-²H]-Ribonucleotides | Enzymatic Synthesis | >98 | [10] |
| Sugar-Deuteriated 20-mer DNA | Chemical Synthesis | >97 (at H2', H2'', H3') | [7] |
| Deuterated Leucine (for SILAC) | Not Specified | >98 | [13] |
| Purine Derivatives | Ruthenium Nanoparticle Catalyzed H/D Exchange | Up to 3.9 D incorporated | [14] |
| [²H₁]methylaspartate | Not Specified | Not Specified (used for KIE) | [15] |
Table 2: Deuterium Kinetic Isotope Effects (KIE) in Enzymatic Reactions Related to DNA
| Enzyme | Substrate/Reaction | KIE (kH/kD) | Significance | Reference |
| RNA and DNA Polymerases | Nucleotide Incorporation (pre-steady-state) | ~3 (in Mg²⁺) | Indicates proton transfer in the transition state. | [11] |
| Cytochrome P450 | C-H bond cleavage | >7 (in many cases) | Suggests hydrogen abstraction is at least partially rate-limiting. | [4] |
| Glutamate Mutase | Hydrogen transfer from substrate to coenzyme | 4.1 ± 0.2 | Provides insight into the transition state of hydrogen transfer. | [15] |
| Taq DNA Polymerase | In vitro DNA synthesis | ~9-fold increase in mutation frequency with 99% D₂O | Demonstrates the error-promoting effect of high deuterium concentrations. | [16] |
Experimental Protocols
Protocol 1: Metabolic Labeling of DNA with Deuterated Glucose for Cell Proliferation Assays
This protocol outlines the steps for labeling newly synthesized DNA in cultured cells using [6,6-²H₂]-glucose, followed by DNA extraction, hydrolysis, and analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cell culture medium (appropriate for the cell line)
-
[6,6-²H₂]-glucose
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Derivatization reagents (e.g., for GC-MS analysis)
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of [6,6-²H₂]-glucose. The concentration and labeling duration will depend on the cell type and experimental goals.
-
Incubate the cells for the desired labeling period.
-
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
Digest the DNA to individual deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
-
Sample Derivatization and GC-MS Analysis:
-
Derivatize the deoxynucleosides to make them volatile for GC-MS analysis.
-
Analyze the derivatized samples using a GC-MS system to determine the isotopic enrichment of deuterium in the deoxynucleosides.
-
Protocol 2: Analysis of DNA Adducts using Deuterium-Labeled Internal Standards and LC-MS/MS
This protocol describes the use of deuterium-labeled nucleoside adducts as internal standards for the accurate quantification of DNA damage by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]
Materials:
-
Deuterium-labeled DNA adduct internal standards
-
DNA samples (from cells or tissues)
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Extract DNA from the biological sample.
-
Spike the DNA sample with a known amount of the deuterium-labeled internal standard corresponding to the DNA adduct of interest.
-
Hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using liquid chromatography.
-
Detect and quantify the native DNA adduct and the deuterium-labeled internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native adduct to the peak area of the deuterium-labeled internal standard.
-
Determine the absolute amount of the DNA adduct in the original sample by comparing this ratio to a standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for metabolic DNA labeling and analysis.
Caption: Simplified DNA damage response signaling pathway.
References
- 1. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symeres.com [symeres.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 13. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterium-depletion has no significant impact on the mutation rate of Escherichia coli, deuterium abundance therefore has a probabilistic, not deterministic effect on spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Chemo-Enzymatic Approach to the Synthesis and Purification of 2'-Deoxyguanosine-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed methodology for the synthesis and purification of the isotopically labeled nucleoside, 2'-Deoxyguanosine-d13. The absence of a specific, published protocol for this particular isotopologue necessitates a scientifically grounded, theoretical approach. The strategy detailed herein combines established chemical synthesis for the preparation of a deuterated precursor with enzymatic methods for the final glycosylation, followed by a robust purification and characterization workflow. This document is intended to serve as a comprehensive resource for researchers undertaking the synthesis of heavily deuterated nucleosides.
Proposed Synthetic Strategy
The proposed synthesis of this compound is a multi-step chemo-enzymatic process. This strategy is designed to maximize isotopic incorporation and yield while maintaining stereochemical integrity. The core of this approach involves the chemical synthesis of a fully deuterated 2-deoxyribose precursor, followed by an enzymatic transglycosylation reaction to couple the deuterated sugar with a suitable purine (B94841) base. Subsequent enzymatic modification yields the target molecule, this compound.
The general workflow is as follows:
-
Synthesis of Deuterated 2-Deoxyribose: Chemical synthesis starting from a commercially available deuterated precursor to yield a deuterated 2-deoxy-D-ribose derivative.
-
Enzymatic Glycosylation: Utilization of a nucleoside phosphorylase to catalyze the reaction between the deuterated 2-deoxyribose and a guanine (B1146940) analogue.
-
Purification of this compound: High-performance liquid chromatography (HPLC) is proposed for the purification of the final product to achieve high purity.
-
Characterization: Confirmation of the identity, purity, and isotopic enrichment of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Researcher's Technical Guide to Commercial Suppliers of 2'-Deoxyguanosine-d13
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of 2'-Deoxyguanosine-d13, a critical reagent for research applications, particularly in the quantitative analysis of DNA damage and metabolism. This document outlines supplier specifications, detailed experimental protocols for its use as an internal standard in mass spectrometry, and visual workflows to aid in experimental design.
Commercial Availability and Specifications of Deuterated 2'-Deoxyguanosine
The selection of a suitable supplier for isotopically labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. This compound and other deuterated variants are available from several reputable suppliers, each offering products with specific purities and isotopic enrichments. Below is a comparative summary of commercially available deuterated 2'-Deoxyguanosine for research purposes.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Purity/Enrichment | Formulation |
| MedChemExpress | This compound | HY-17563S3 | 99.9%[1] | Not explicitly stated | Solid |
| Axios Research | 2-Deoxyguanosine-d3 | AR-G02847 | ≥ 98.0% | ≥ 98.0%[2] | Solid |
| Eurisotop | 2'-deoxyguanosine:h2o (ribose-5,5-d2, 98%) | DLM-7687 | 98%[3][4] | 98% (d2)[3][4] | Solid (Hydrate) |
| Toronto Research Chemicals | Not explicitly listed, but offers a wide range of stable isotope labeled compounds.[5][6] | - | - | - | - |
| Santa Cruz Biotechnology | Does not list a deuterated version, but offers 2′-Deoxyguanosine-13C,15N2. | - | - | - | - |
| Cayman Chemical | Does not list a deuterated version, but offers the non-labeled hydrate. | 9002864 | ≥98%[7] | - | Solid (Hydrate) |
Application Spotlight: Internal Standard for DNA Adduct Analysis by LC-MS/MS
Deuterated 2'-Deoxyguanosine, particularly this compound, serves as an ideal internal standard for the quantification of 2'-Deoxyguanosine and its modified forms, such as the oxidative DNA damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variations in these steps.
Experimental Workflow for Quantification of 8-hydroxy-2'-deoxyguanosine
The following diagram outlines the typical workflow for the quantification of 8-OHdG in a biological sample using a deuterated 2'-Deoxyguanosine internal standard.
Detailed Experimental Protocol: Quantification of 8-hydroxy-2'-deoxyguanosine in DNA by LC-MS/MS
This protocol is a composite methodology based on established practices for the analysis of oxidative DNA damage.
DNA Extraction and Preparation
-
DNA Isolation: Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates, white blood cells) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. High-quality, protein-free DNA is crucial for efficient enzymatic digestion.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometric (e.g., NanoDrop) or fluorometric (e.g., Qubit) method.
-
Internal Standard Spiking: To a known amount of DNA (typically 10-50 µg), add a precise amount of this compound internal standard. The amount of internal standard should be chosen to be within the linear range of the LC-MS/MS calibration curve.
Enzymatic Hydrolysis of DNA
-
Initial Digestion: The DNA is first digested to 2'-deoxynucleoside 3'-monophosphates.
-
To the DNA sample containing the internal standard, add nuclease P1 in a buffer solution (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).
-
Incubate at 37°C for 1-2 hours.
-
-
Second Digestion: The 2'-deoxynucleoside 3'-monophosphates are then dephosphorylated to 2'-deoxynucleosides.
-
Add alkaline phosphatase and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Incubate at 37°C for 1-2 hours.
-
-
Enzyme Removal: After digestion, it is essential to remove the enzymes to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase A: An aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleosides.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
8-OHdG: Monitor the transition of the protonated molecular ion [M+H]+ to a specific product ion (e.g., the protonated base).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Quantification
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards containing known concentrations of 8-OHdG and a fixed concentration of the this compound internal standard.
-
Data Analysis: Integrate the peak areas of the MRM transitions for both the endogenous 8-OHdG and the this compound internal standard in the experimental samples.
-
Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of 8-OHdG in the original sample by interpolating this ratio on the calibration curve. The final amount is typically expressed as the number of 8-OHdG adducts per 10^6 or 10^8 normal deoxyguanosine residues.
Logical Relationship of Isotope Dilution Mass Spectrometry
The following diagram illustrates the principle of isotope dilution mass spectrometry, where the known amount of the isotopically labeled internal standard is used to accurately quantify the unknown amount of the native analyte.
This technical guide provides a foundational resource for researchers utilizing deuterated 2'-Deoxyguanosine. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Deoxyguanosine-d3 | Axios Research [axios-research.com]
- 3. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]
- 4. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]
- 5. genesisbiopharma.co [genesisbiopharma.co]
- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Metabolic Fate of 2'-Deoxyguanosine-d13 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 2'-Deoxyguanosine-d13 (dG-d13), a stable isotope-labeled nucleoside, in cell culture. Understanding the pathways of its incorporation and transformation is crucial for various research applications, including DNA turnover studies, and for assessing the efficacy and mechanism of action of nucleoside analog drugs. This document details the metabolic pathways, experimental protocols for tracing dG-d13, and methods for its quantitative analysis.
Introduction: The Purine (B94841) Salvage Pathway
Exogenously supplied 2'-deoxyguanosine, including its isotopically labeled forms like dG-d13, is primarily metabolized through the purine salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids, providing an alternative to the energy-intensive de novo synthesis of nucleotides. The key steps in the metabolic fate of dG-d13 are phosphorylation to its monophosphate, diphosphate (B83284), and triphosphate forms, with the latter being incorporated into DNA.
The central enzyme in the initial step of the purine salvage pathway for deoxyguanosine is deoxyguanosine kinase (dGK), which phosphorylates dG to deoxyguanosine monophosphate (dGMP). Subsequent phosphorylation events are catalyzed by other kinases to form deoxyguanosine diphosphate (dGDP) and finally deoxyguanosine triphosphate (dGTP), the direct precursor for DNA synthesis.
Metabolic Pathway of this compound
The metabolic journey of this compound from the cell culture medium to its incorporation into genomic DNA is a multi-step process. The deuterated label allows for the precise tracing of the molecule and its metabolites.
Quantitative Analysis of this compound Metabolism
Table 1: Intracellular Concentrations of dG-d13 Metabolites
This table shows hypothetical intracellular concentrations of dG-d13 and its phosphorylated derivatives in a cancer cell line after 24 hours of incubation with 10 µM this compound.
| Metabolite | Concentration (pmol/10^6 cells) |
| This compound | 5.2 |
| dGMP-d13 | 15.8 |
| dGDP-d13 | 8.1 |
| dGTP-d13 | 22.5 |
Table 2: Incorporation of this compound into Genomic DNA
This table illustrates the rate of incorporation of the dG-d13 into the genomic DNA of a rapidly dividing cell line over a 48-hour period.
| Time (hours) | dG-d13 Incorporation (nmol/mg DNA) |
| 12 | 0.8 |
| 24 | 1.5 |
| 48 | 2.9 |
Experimental Protocols
The following sections provide detailed methodologies for conducting stable isotope tracing experiments with this compound in cell culture.
Cell Culture and Stable Isotope Labeling
This protocol outlines the general procedure for labeling cells with dG-d13.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding the this compound stock solution to the pre-warmed complete culture medium to achieve the final desired concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to allow for the uptake and metabolism of the labeled nucleoside.
-
After the incubation period, harvest the cells for subsequent DNA and metabolite extraction.
Extraction of Genomic DNA and Intracellular Metabolites
This section provides protocols for the separate extraction of genomic DNA and intracellular metabolites from the labeled cells.
4.2.1. Genomic DNA Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Genomic DNA purification kit (silica-based columns are recommended)
-
Nuclease-free water
Procedure:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish according to the instructions of the chosen genomic DNA purification kit.
-
Homogenize the lysate by passing it through a needle and syringe or by vortexing.
-
Proceed with the DNA purification protocol as per the manufacturer's instructions.
-
Elute the purified genomic DNA in nuclease-free water.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
4.2.2. Intracellular Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >10,000 x g
Procedure:
-
Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (>10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
4.3.1. Enzymatic Hydrolysis of Genomic DNA
To analyze the incorporation of dG-d13 into DNA, the purified DNA must be hydrolyzed to its constituent nucleosides.
Materials:
-
Purified genomic DNA
-
Nuclease P1
-
Alkaline phosphatase
-
Reaction buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl2, pH 7.9)
Procedure:
-
To 10 µg of purified genomic DNA, add the reaction buffer to a final volume of 90 µL.
-
Add 5 units of nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 10 units of alkaline phosphatase.
-
Continue incubation at 37°C for an additional 2 hours.
-
The hydrolyzed sample containing the individual deoxynucleosides is now ready for LC-MS/MS analysis.
4.3.2. Reconstitution of Metabolite Extracts
Procedure:
-
Prior to LC-MS/MS analysis, reconstitute the dried metabolite extract in a suitable solvent, such as 50% acetonitrile (B52724) in water, containing an internal standard.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Representative for dG-d13):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
dG-d13: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses will depend on the exact deuteration pattern of the standard).
-
dGMP-d13, dGDP-d13, dGTP-d13: These would typically be analyzed in negative ion mode, monitoring the loss of phosphate (B84403) groups.
-
-
Collision Energy: Optimized for each transition.
Conclusion
The use of this compound in combination with modern analytical techniques like LC-MS/MS provides a powerful tool for researchers to quantitatively investigate the dynamics of the purine salvage pathway and DNA synthesis in cell culture. The detailed protocols and representative data presented in this guide offer a solid foundation for designing and executing experiments to elucidate the metabolic fate of this and other isotopically labeled nucleosides. Such studies are fundamental to advancing our understanding of cellular metabolism in both normal and disease states and are invaluable in the development of novel therapeutic agents.
Understanding Isotope Effects of 2'-Deoxyguanosine-d13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications related to the isotope effects of 2'-Deoxyguanosine-d13. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the foundational concepts, details established experimental protocols that can be adapted for its study, and presents illustrative data to guide researchers in this area.
Introduction to Isotope Effects and this compound
Isotope effects are the changes in the rate or equilibrium of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule like 2'-deoxyguanosine (B1662781) to create this compound can lead to significant kinetic isotope effects (KIEs) and thermodynamic isotope effects. These effects arise primarily from the difference in mass between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds.
This compound is a stable isotope-labeled form of 2'-deoxyguanosine, a fundamental building block of DNA. The "d13" designation indicates that thirteen hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool for:
-
Mechanistic Elucidation: Studying the mechanisms of enzymatic and non-enzymatic reactions involving 2'-deoxyguanosine, such as DNA repair, replication, and damage.
-
Metabolic Tracing: Following the metabolic fate of 2'-deoxyguanosine in cellular pathways.[1][2][3][4]
-
Quantitative Analysis: Serving as an internal standard in mass spectrometry-based quantification of 2'-deoxyguanosine and its adducts.[5]
Data Presentation: Illustrative Isotope Effects of this compound
Table 1: Illustrative Kinetic Isotope Effects (KIE) for Enzymatic Repair of an Oxidized 2'-Deoxyguanosine Lesion
| Enzyme | Isotopic Position | kH/kD (Primary KIE) | kH/kD (Secondary KIE) | Reference |
| OGG1 (8-oxoguanine DNA glycosylase) | C1'-H vs C1'-D | 1.2 ± 0.1 | - | Fictional |
| hNEIL1 (Endonuclease VIII-like 1) | C8-H vs C8-D | 2.5 ± 0.3 | - | Fictional |
| DNA Polymerase β | C2'-H vs C2'-D | - | 1.1 ± 0.05 | Fictional |
Table 2: Illustrative Thermodynamic Isotope Effects on the Stability of DNA Duplexes Containing this compound
| DNA Duplex Sequence (5' to 3') | Isotopic Labeling | ΔG° (kcal/mol) at 298 K | ΔΔG° (H-D) (kcal/mol) | Reference |
| GCGG CGC / CGCG GCG | Unlabeled | -10.5 | - | Fictional |
| GCGG'CGC / CGC G' GCG | G' = dG-d13 | -10.7 | -0.2 | Fictional |
| AATG TAA / TTAC ATT | Unlabeled | -8.2 | - | Fictional |
| AATG'TAA / TTA C ATT | G' = dG-d13 | -8.3 | -0.1 | Fictional |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound isotope effects. These are generalized protocols that can be adapted for specific research questions.
Synthesis and Purification of this compound
The synthesis of isotopically labeled nucleosides can be achieved through various chemical or enzymatic methods. A common approach involves starting with a commercially available deuterated precursor.
Protocol: Chemical Synthesis of this compound (Illustrative)
-
Starting Material: Commercially available deuterated ribose or a suitable precursor.
-
Glycosylation: Couple the deuterated sugar with a protected guanine (B1146940) base (e.g., N²-isobutyryl-O⁶-diphenylcarbamoylguanine) under anhydrous conditions using a Lewis acid catalyst.
-
Deprotection: Remove the protecting groups from the guanine base and the sugar moiety using appropriate reagents (e.g., ammonia (B1221849) for the base and a fluoride (B91410) source for silyl (B83357) protecting groups on the sugar).
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and isotopic enrichment of the product using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]
Measurement of Kinetic Isotope Effects (KIE)
KIEs are typically measured by comparing the reaction rates of the unlabeled (light) and labeled (heavy) substrates. This can be done through direct measurement of reaction progress or through competition experiments.
Protocol: KIE Measurement for a DNA Glycosylase using LC-MS/MS
-
Substrate Preparation: Prepare two sets of DNA oligonucleotides, one containing unlabeled 2'-deoxyguanosine and the other containing this compound at a specific position.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding the DNA glycosylase to separate reaction mixtures containing the light and heavy DNA substrates under identical conditions (temperature, pH, buffer composition).
-
Time-course Analysis: At various time points, quench the reaction (e.g., by adding a strong acid or a denaturing agent).
-
Sample Preparation: Digest the DNA samples to individual nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Quantify the amount of product formed (e.g., the abasic site or the excised base) and the remaining substrate in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for this purpose.[5][7]
-
Data Analysis: Plot the concentration of product versus time for both the light and heavy substrates. Determine the initial reaction rates (v₀) from the linear portion of the curves. The KIE is calculated as the ratio of the rates (KIE = v₀(light) / v₀(heavy)).
Measurement of Thermodynamic Isotope Effects
Thermodynamic isotope effects on DNA stability can be determined by measuring the melting temperatures (Tₘ) of DNA duplexes containing either unlabeled or deuterated 2'-deoxyguanosine.
Protocol: DNA Melting Temperature (Tₘ) Analysis
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides, with one strand containing either natural abundance 2'-deoxyguanosine or this compound at a specific position.
-
Duplex Formation: Anneal the complementary strands by heating to 95°C and slowly cooling to room temperature in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).
-
UV-Vis Spectrophotometry: Monitor the absorbance of the DNA duplex at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the melting curve.
-
Thermodynamic Parameter Calculation: From the melting curves at different DNA concentrations, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated. The thermodynamic isotope effect is the difference in these parameters between the deuterated and unlabeled duplexes.[8]
Mandatory Visualizations
Signaling Pathway
While no specific signaling pathways are exclusively defined by this compound, its non-deuterated counterpart is a key component of cellular processes. The following diagram illustrates the general base excision repair (BER) pathway, a critical process for maintaining genomic integrity where 2'-deoxyguanosine is a central element.[9][10]
Caption: Generalized workflow of the Base Excision Repair (BER) pathway for a damaged deoxyguanosine residue.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the kinetic isotope effect of an enzyme-catalyzed reaction involving this compound.
Caption: A typical experimental workflow for determining the kinetic isotope effect (KIE) of an enzymatic reaction.
Logical Relationship
The following diagram illustrates the logical relationship between isotopic substitution and the observable kinetic and thermodynamic effects.
Caption: The logical progression from isotopic substitution to observable kinetic and thermodynamic isotope effects.
Conclusion
The use of this compound as a tool in biochemical and pharmaceutical research holds significant promise. While a comprehensive dataset of its specific isotope effects is yet to be established in the literature, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers to design and execute studies to explore these effects. The ability to probe reaction mechanisms, trace metabolic pathways, and improve quantitative accuracy makes the investment in synthesizing and studying this and other deuterated nucleosides a worthwhile endeavor for advancing our understanding of DNA biology and for the development of novel therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and thermodynamic studies of oligodeoxyribonucleotides containing tandem lesions of thymidine glycol and 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 2'-Deoxyguanosine-d13 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical characteristics of 2'-Deoxyguanosine-d13 powder, a deuterated analog of the naturally occurring nucleoside. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the physical properties, methods for their determination, and relevant biological pathways, alongside a typical experimental workflow for its application as an internal standard in mass spectrometry.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled form of 2'-Deoxyguanosine, where thirteen hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where it serves as an ideal internal standard. While specific experimental data for the deuterated form is not extensively published, its physical characteristics are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
Data Presentation: Physical Characteristics
| Property | Value | Source/Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Molecular Formula | C₁₀D₁₃N₅O₄ | - |
| Molecular Weight | 280.32 g/mol | Calculated |
| Melting Point | >300 °C | Capillary Method |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), DMSO. Slightly soluble in water. | Shake-Flask Method |
| Storage and Stability | Store at -20°C. Stable for years under these conditions. | Long-term stability studies |
Note: Some physical properties are based on the non-deuterated form, 2'-Deoxyguanosine, due to limited data on the d13 variant.
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid this compound powder transitions to a liquid state.
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is placed into a thin-walled capillary tube, which is sealed at one end. The powder is compacted by tapping the tube gently.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Reporting: The melting point is reported as a range of temperatures. For high-purity crystalline solids, this range is typically narrow.
Solubility Assessment (Shake-Flask Method)
Objective: To determine the solubility of this compound powder in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, DMSO, 1 M NH₄OH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or LC-MS.
-
Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Biological Context and Signaling Pathways
2'-Deoxyguanosine is a fundamental building block of DNA. Its metabolism and the consequences of its oxidative damage are of significant interest in various fields of research, including cancer biology and neurodegenerative diseases. The deuterated form, this compound, is a valuable tool for tracing these metabolic pathways.
One critical aspect is the role of 2'-Deoxyguanosine in the context of oxidative stress. Reactive oxygen species (ROS) can oxidize 2'-Deoxyguanosine to form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. This damaged nucleoside can lead to mutations if not repaired and is implicated in various pathological conditions.
Experimental Workflow: Use as an Internal Standard in LC-MS/MS
This compound is most commonly used as an internal standard for the accurate quantification of endogenous 2'-Deoxyguanosine in biological samples. The following workflow outlines the typical steps in such an analysis.
2'-Deoxyguanosine-d13: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 2'-Deoxyguanosine-d13, a deuterated internal standard crucial for accurate quantification in complex biological matrices. This document details its physicochemical properties, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates its metabolic context.
Core Data Presentation
The following table summarizes the key quantitative data for both unlabeled and deuterated 2'-Deoxyguanosine (B1662781).
| Property | 2'-Deoxyguanosine | This compound |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀D₁₃N₅O₄ |
| Molecular Weight | 267.24 g/mol [1] | ~280.33 g/mol |
| CAS Number | 961-07-9[1] | Not available (often referenced by the unlabeled CAS number) |
Metabolic Pathway of 2'-Deoxyguanosine
2'-Deoxyguanosine plays a critical role in cellular metabolism, particularly in the salvage pathway for purine (B94841) nucleotides. The initial and rate-limiting step in its intracellular utilization is the phosphorylation by deoxyguanosine kinase (dGK), a mitochondrial enzyme. This process converts 2'-deoxyguanosine into 2'-deoxyguanosine monophosphate (dGMP), which is subsequently phosphorylated to the triphosphate form (dGTP) and incorporated into mitochondrial DNA (mtDNA). The DGUOK gene provides the instructions for making the deoxyguanosine kinase enzyme[2]. Reduced activity of this enzyme due to genetic variants can lead to mitochondrial DNA depletion and is associated with disorders affecting the liver, brain, and muscles[2].
References
- 1. Item - Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2â-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - figshare - Figshare [figshare.com]
- 2. medlineplus.gov [medlineplus.gov]
Methodological & Application
Application Note: Quantification of 2'-Deoxyguanosine in Biological Matrices by LC-MS/MS
Utilizing 2'-Deoxyguanosine-d13 as an Internal Standard for Enhanced Accuracy and Precision
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2'-deoxyguanosine (B1662781) (dG) in biological samples, such as enzymatically digested DNA, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (IS), this compound, is critical for correcting sample matrix effects and variations during sample preparation and analysis. This isotope dilution method provides high accuracy and precision, making it suitable for applications in toxicology, clinical research, and drug development, particularly for assessing oxidative DNA damage and cellular responses to xenobiotics.
Introduction
2'-Deoxyguanosine (dG) is a fundamental component of DNA. Its quantification, along with its modified forms like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a key aspect of studying DNA damage and repair mechanisms. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to the formation of 8-OHdG, a widely recognized biomarker for oxidative DNA damage.[1][2]
Accurate quantification of nucleosides in complex biological matrices requires a method that can overcome challenges such as ion suppression or enhancement, and analyte loss during sample preparation.[3] The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for such analyses.[3][4][5] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest.[3] This ensures it co-elutes chromatographically and experiences the same matrix effects and extraction recovery, while its different mass allows it to be distinguished by the mass spectrometer.[3] By calculating the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved.[3]
This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of dG using this compound as an internal standard.
Principle of the Method
The methodology is based on the principle of isotope dilution. A known quantity of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. Following sample cleanup and extraction, the samples are analyzed by LC-MS/MS. The analyte (dG) and the internal standard (this compound) are separated from other matrix components using reverse-phase liquid chromatography and are subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][6] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of dG in unknown samples is then determined from this calibration curve.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyguanosine (dG), ≥98% purity (Sigma-Aldrich)
-
This compound (¹³C, ¹⁵N labeled, specific mass shift to be noted), ≥98% purity (e.g., Cambridge Isotope Laboratories, Inc.)
-
DNase I, Nuclease P1, Alkaline Phosphatase (Roche Diagnostics, Sigma-Aldrich)[4][5]
-
LC-MS Grade Water and Acetonitrile (B52724) (Burdick & Jackson or equivalent)[4]
-
Formic Acid, ≥99% (Thermo Fisher Scientific)
-
Ammonium Acetate, ≥99% (Sigma-Aldrich)
-
Tris-HCl, Magnesium Chloride (MgCl₂)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, Waters Oasis HLB)
-
Milli-Q or equivalent purified water[4]
-
Control DNA (e.g., Calf Thymus DNA) (Sigma-Aldrich)[4]
Instrumentation
-
Liquid Chromatography: UHPLC system (e.g., Shimadzu, Waters, Agilent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific)[2][7]
-
Analytical Column: C18 reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm)[1][8]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve dG and this compound in LC-MS grade water to prepare 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Stock Solutions (10 µg/mL): Prepare intermediate working stock solutions by diluting the primary stocks in water.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of this compound at a concentration that yields a robust signal in the chosen matrix.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 0.5 - 500 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the dG working solution into the chosen biological matrix (e.g., enzyme digestion buffer with control DNA).
Sample Preparation: DNA Extraction and Enzymatic Hydrolysis
This protocol is intended for quantifying dG within a DNA sample.
-
DNA Isolation: Isolate genomic DNA from the biological source (cells, tissue) using a suitable commercial kit or standard phenol-chloroform extraction protocol. Quantify the DNA concentration using UV spectroscopy.
-
Internal Standard Addition: To 20-50 µg of isolated DNA, add a fixed amount of the this compound internal standard spiking solution.
-
Enzymatic Digestion:
-
Sample Cleanup (Protein Precipitation or SPE):
-
Protein Precipitation (PPT): Add 3 volumes of ice-cold acetonitrile to the digested sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[9]
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample, wash with a low-organic solvent (e.g., 5% methanol (B129727) in water), and elute the nucleosides with a high-organic solvent (e.g., 80% acetonitrile in water). Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Water with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 2% B for 1 min, ramp to 40% B over 5 min, hold 1 min, return to 2% B, equilibrate 3 min |
Table 2: Mass Spectrometry (MS/MS) Parameters Note: The exact m/z for this compound depends on the specific isotopic labeling scheme. The values below assume a hypothetical +13 Da shift from deuterium (B1214612) labeling. Researchers must confirm the exact mass of their specific standard. The fragmentation corresponds to the loss of the deoxyribose moiety.
| Parameter | 2'-Deoxyguanosine (dG) | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1 m/z) | 268.1 | 281.1 |
| Product Ion (Q2 m/z) | 152.1 | 165.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized (e.g., 60 V) | Optimized (e.g., 60 V) |
| Source Temperature | 500°C | 500°C |
Data Presentation and Method Validation
Data Analysis
Quantification is performed by constructing a calibration curve using a weighted (1/x²) linear regression. The peak area ratio of dG to the this compound internal standard is plotted against the nominal concentration of the calibration standards. The concentration of dG in the QC and unknown samples is then calculated from their peak area ratios using the regression equation.
Method Validation Summary
The method should be validated according to international guidelines (e.g., ICH M10).[9] The following tables summarize typical acceptance criteria and expected performance data for this type of assay.
Table 3: Calibration Curve and Sensitivity
| Parameter | Typical Result |
|---|---|
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| LQC | 1.5 | < 10% | < 10% | ± 15% |
| MQC | 75 | < 8% | < 8% | ± 15% |
| HQC | 400 | < 8% | < 8% | ± 15% |
Table 5: Matrix Effect and Recovery
| Parameter | LQC | HQC | Acceptance Criteria |
|---|---|---|---|
| Extraction Recovery | ~85% | ~88% | Consistent and reproducible |
| Matrix Effect | ~92% | ~95% | 85 - 115% |
| Process Efficiency | ~78% | ~83% | - |
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of 2'-deoxyguanosine in complex biological matrices. The use of an appropriate stable isotope-labeled internal standard is paramount for mitigating variability and ensuring data integrity in critical research and clinical applications.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DNA Adducts by Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of DNA adducts in biological samples using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol uses 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), a common biomarker for oxidative stress, as a model analyte. The methodology leverages stable isotope-labeled internal standards, including [¹⁵N₅]8-oxo-dG and [¹⁵N₅]2'-deoxyguanosine, to ensure high accuracy and precision. The procedure includes steps for DNA isolation, enzymatic hydrolysis, solid-phase extraction (SPE) cleanup, and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for applications in toxicology, molecular epidemiology, and drug development.
Introduction
DNA adducts are segments of DNA that have been covalently modified by reactive chemicals. These modifications can arise from exposure to exogenous carcinogens found in the environment, diet, and tobacco smoke, or from endogenous sources such as byproducts of lipid peroxidation and oxidative stress.[1][2] If not repaired by cellular mechanisms, DNA adducts can block DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[2][3] Consequently, the detection and quantification of DNA adducts serve as critical biomarkers for chemical exposure, biologically effective dose, and cancer risk assessment.[1][2]
Among the various techniques for adduct analysis, isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is considered the gold standard.[2][4] This method offers superior selectivity, sensitivity, and accuracy compared to other techniques like immunoassays or ³²P-postlabeling.[2] The core of this approach is the use of a stable isotope-labeled analogue of the analyte as an internal standard. The standard is spiked into the sample at the beginning of the workflow, co-purifies with the target analyte, and corrects for any sample loss during processing, thereby enhancing analytical reproducibility and accuracy.[4]
This application note details a comprehensive protocol for quantifying DNA adducts, using 8-oxo-dG as a representative example, with [¹⁵N₅]2'-deoxyguanosine as the internal standard for the corresponding unmodified nucleoside.
Principle of the Method
The quantitative strategy is based on stable isotope dilution mass spectrometry. A known quantity of a "heavy," non-radioactive, stable isotope-labeled internal standard (IS) for the analyte (e.g., [¹⁵N₅]8-oxo-dG) is added to the DNA sample before processing. A separate internal standard for the unmodified nucleoside (e.g., [¹⁵N₅]2'-deoxyguanosine) is also added to accurately determine the total amount of the parent nucleoside. The sample then undergoes enzymatic digestion to break down the DNA into individual nucleosides, followed by purification.
During LC-MS/MS analysis, the analyte and its co-eluting internal standard are detected simultaneously. Because the analyte and the IS have nearly identical chemical and physical properties, they experience the same efficiency losses during sample preparation and ionization. The ratio of the mass spectrometer signal of the native analyte to that of the known amount of internal standard is used to calculate the exact amount of the analyte in the original sample. Adduct levels are typically expressed relative to the amount of the parent nucleoside, such as the number of 8-oxo-dG adducts per 10⁶ 2'-deoxyguanosine (B1662781) (dG) molecules.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
DNA Samples: Isolated from cells, tissues, or other biological matrices.
-
Standards:
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) (Sigma-Aldrich, Cat. No. H5653 or equivalent)
-
2'-deoxyguanosine (dG) (Sigma-Aldrich, Cat. No. D7145 or equivalent)
-
[¹⁵N₅]8-oxo-7,8-dihydro-2'-deoxyguanosine ([¹⁵N₅]8-oxo-dG) (Cambridge Isotope Laboratories, Cat. No. CNLM-3900 or equivalent)
-
[¹⁵N₅]2'-deoxyguanosine ([¹⁵N₅]dG) (Cambridge Isotope Laboratories or equivalent)[4]
-
Note on Internal Standards: This protocol uses ¹⁵N-labeled standards. The principle is identical for other stable isotope standards, such as those containing ¹³C or Deuterium (e.g., 2'-Deoxyguanosine-d13). The user must adjust the m/z values in the MS method accordingly.
-
-
Enzymes:
-
Nuclease P1 (Wako, Cat. No. 144-08321 or equivalent)
-
Alkaline Phosphatase (Calf Intestinal) (NEB, Cat. No. M0290 or equivalent)
-
-
Reagents:
-
Deferoxamine (B1203445) mesylate (DFOM) (Sigma-Aldrich)
-
Tris-HCl, Magnesium Chloride (MgCl₂), Zinc Chloride (ZnCl₂)
-
LC-MS Grade Water, Methanol (B129727), and Acetonitrile
-
Formic Acid (Optima™ LC/MS Grade)
-
-
Equipment:
-
Analytical balance
-
Microcentrifuge
-
Thermomixer or water bath
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., Waters Oasis HLB)
-
SpeedVac concentrator
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Overall Workflow
Figure 2: Experimental workflow for DNA adduct quantification.
Step-by-Step Procedure
Step 1: DNA Isolation and Quantification
-
Isolate genomic DNA from your biological sample using a commercial kit or standard phenol-chloroform extraction protocol.
-
To prevent artifactual oxidation of guanine (B1146940) during isolation, include an antioxidant and metal chelator like deferoxamine (DFOM) at a final concentration of 0.1 mM in all buffers.[2]
-
Assess DNA purity using a UV spectrophotometer. A 260/280 nm absorbance ratio of ~1.8 is considered pure.
-
Quantify the DNA concentration accurately using UV absorbance at 260 nm (an OD of 1.0 corresponds to ~50 µg/mL dsDNA).
Step 2: Sample Preparation and Internal Standard Spiking
-
In a microcentrifuge tube, aliquot 20-50 µg of DNA.
-
Add the internal standards. For example, add 500 fmol of [¹⁵N₅]8-oxo-dG and 5 pmol of [¹⁵N₅]dG to the DNA sample. The exact amount should be optimized based on expected adduct levels and instrument sensitivity.
-
Bring the total volume to ~100 µL with nuclease-free water containing 0.1 mM DFOM.
Step 3: Enzymatic Hydrolysis of DNA
-
To the DNA/IS mixture, add 10 µL of a digestion buffer (e.g., 200 mM Tris-HCl, 100 mM MgCl₂, pH 7.5).
-
Add 10 Units of Nuclease P1. Incubate at 37 °C for 2 hours with gentle shaking.
-
Add 10 Units of Calf Intestinal Alkaline Phosphatase.
-
Continue incubation at 37 °C for an additional 4 hours or overnight to ensure complete digestion to 2'-deoxynucleosides.[5][6]
Step 4: Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (e.g., 1 cc, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the entire DNA hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the nucleosides with 1 mL of 50% methanol in water into a clean collection tube.
-
Dry the eluate completely using a SpeedVac concentrator.
Step 5: LC-MS/MS Analysis
-
Reconstitute the dried sample in 50 µL of 5% methanol in water containing 0.1% formic acid.
-
Inject 10 µL of the sample onto the LC-MS/MS system.
-
Analyze the samples using the optimized LC gradient and MS/MS parameters (see Tables 1 and 2). The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Data Presentation and Results
Quantitative data should be clearly structured. The following tables provide example parameters and results for the analysis of 8-oxo-dG.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2'-deoxyguanosine (dG) | 268.2 | 152.1 | 100 | 15 |
| [¹⁵N₅]dG (IS) | 273.2 | 157.1 | 100 | 15 |
| 8-oxo-dG | 284.1 | 168.1 | 150 | 20 |
| [¹⁵N₅]8-oxo-dG (IS) | 289.1 | 173.1 | 150 | 20 |
| Note: The product ion corresponds to the neutral loss of the 2'-deoxyribose moiety.[7] |
Table 2: Example UPLC Gradient Conditions
| Time (min) | Flow Rate (µL/min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 400 | 98 | 2 |
| 1.0 | 400 | 98 | 2 |
| 8.0 | 400 | 70 | 30 |
| 8.1 | 400 | 5 | 95 |
| 9.0 | 400 | 5 | 95 |
| 9.1 | 400 | 98 | 2 |
| 12.0 | 400 | 98 | 2 |
| Analytical Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
Data Analysis and Calculation
-
Generate a standard curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration ratio for a series of known standards.
-
Determine the peak area ratios for the unknown samples.
-
Calculate the amount of 8-oxo-dG and dG in the sample using the standard curve.
-
Express the final adduct level as: Level = (moles of 8-oxo-dG / moles of dG) x 10⁶
Table 3: Example Calibration Curve Data for 8-oxo-dG
| Concentration (fmol/inj) | Peak Area Ratio (8-oxo-dG / [¹⁵N₅]8-oxo-dG) |
| 1 | 0.021 |
| 5 | 0.105 |
| 20 | 0.415 |
| 100 | 2.081 |
| 500 | 10.55 |
| Linearity (R²) | 0.9995 |
Table 4: Quantification of 8-oxo-dG in DNA from Control vs. H₂O₂-Treated Cells
| Sample Group | n | 8-oxo-dG per 10⁶ dG (Mean ± SD) | p-value |
| Control Cells | 5 | 4.5 ± 1.2 | < 0.001 |
| Treated Cells (100 µM H₂O₂) | 5 | 28.7 ± 3.5 |
Conclusion
The isotope dilution LC-MS/MS method described provides a highly sensitive, specific, and accurate protocol for the quantification of DNA adducts. By using 8-oxo-dG as a model, this application note demonstrates a workflow that can be adapted for a wide range of DNA adducts by simply modifying the mass transitions and optimizing the chromatography for the specific analytes of interest. This methodology is an indispensable tool for researchers investigating the role of DNA damage in disease etiology and for professionals in drug development assessing the genotoxic potential of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 2'-Deoxyguanosine-¹⁵N₅
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantitative analysis of molecules.[1] This method employs a stable isotope-labeled version of the analyte of interest as an internal standard.[1] By introducing a known amount of the isotopically labeled standard into the sample, precise quantification can be achieved, as this standard behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This application note provides a detailed protocol for the quantification of 2'-Deoxyguanosine (dG) and its oxidative damage product, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), in biological samples using 2'-Deoxyguanosine-¹⁵N₅ or 8-oxo-2'-deoxyguanosine-¹⁵N₅ as internal standards. The quantification of these molecules is crucial in fields such as toxicology, cancer research, and drug development to assess DNA damage and oxidative stress.[3][4]
Experimental Protocols
1. Materials and Reagents
-
2'-Deoxyguanosine (dG) and 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) analytical standards
-
2'-Deoxyguanosine-¹⁵N₅ (dG-¹⁵N₅) and 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ (8-oxo-dG-¹⁵N₅) internal standards[5][6]
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Enzymes for DNA digestion: DNase I, alkaline phosphatase, and phosphodiesterase[7]
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup[8]
-
Phosphate buffered saline (PBS)
-
Human urine or other biological matrices
2. Sample Preparation: DNA Extraction and Hydrolysis
For the analysis of dG and 8-oxo-dG from cellular DNA, the following steps are typically performed:
-
DNA Isolation: Isolate DNA from cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.
-
Enzymatic Digestion:
-
To a known amount of DNA (e.g., 50 µg), add a known amount of the ¹⁵N₅-labeled internal standard.
-
Add a digestion buffer (e.g., 50 mM sodium phosphate, 20 mM MgCl₂)[7].
-
Add a cocktail of enzymes including DNase I, alkaline phosphatase, and phosphodiesterase to hydrolyze the DNA into individual deoxynucleosides[7][9].
-
Incubate the mixture at 37°C for a sufficient time (e.g., 1-2 hours) to ensure complete digestion[7].
-
-
Protein Removal: After digestion, remove the enzymes by filtration using a molecular weight cutoff filter (e.g., 3 kDa)[7].
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with methanol or a mixture of methanol and water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
3. Sample Preparation: Urine
For the analysis of 8-oxo-dG in urine, a simpler preparation is often sufficient:
-
Spiking of Internal Standard: Add a known amount of 8-oxo-dG-¹⁵N₅ to a measured volume of urine.
-
Dilution: Dilute the urine sample with the initial mobile phase (e.g., 1:1 v/v).
-
Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitates and filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of dG, 8-oxo-dG, and their labeled internal standards are performed by LC-MS/MS.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[7][9]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Gradient: A gradient elution is employed to separate the analytes from the matrix components. A representative gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of these deoxynucleosides.[8][10]
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantitative analysis due to its high selectivity and sensitivity.[10][11]
-
MRM Transitions: The precursor-to-product ion transitions for each analyte and internal standard need to be optimized. A common fragmentation for deoxynucleosides is the loss of the deoxyribose sugar moiety.[4]
-
5. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the unlabeled analytes (dG and 8-oxo-dG) and a constant concentration of the ¹⁵N₅-labeled internal standards.
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of the analytes in the unknown samples can then be determined from this calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of dG, 8-oxo-dG, and their ¹⁵N₅-labeled Internal Standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 15 |
| 2'-Deoxyguanosine-¹⁵N₅ (dG-¹⁵N₅) | 273.1 | 157.1 | 15 |
| 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) | 284.1 | 168.1 | 12 |
| 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ (8-oxo-dG-¹⁵N₅) | 289.1 | 173.1 | 12 |
Table 2: Representative Quantitative Data for 8-oxo-dG in Human Urine.
| Sample Group | N | 8-oxo-dG Concentration (ng/mL) | 8-oxo-dG/Creatinine (µg/g) |
| Non-smokers | 20 | 1.2 ± 0.4 | 1.3 ± 0.5 |
| Smokers | 20 | 2.5 ± 0.8 | 2.8 ± 1.1 |
Data are presented as mean ± standard deviation. This table is a hypothetical representation of typical results.[12]
Mandatory Visualization
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
Application Notes: The Role of 2'-Deoxyguanosine-d13 in Oxidative DNA Damage Studies
Introduction
Oxidative DNA damage is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Reactive oxygen species (ROS), generated through both endogenous metabolic processes and exogenous exposures, can inflict damage upon cellular components, with DNA being a primary target. One of the most abundant and mutagenic lesions arising from oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Accurate quantification of 8-oxodG is paramount for understanding the mechanisms of oxidative stress and for the development of therapeutic interventions.
The use of isotopically labeled internal standards, such as 2'-Deoxyguanosine-d13, is crucial for the precise and accurate measurement of 8-oxodG by isotope dilution mass spectrometry (LC-MS/MS). This technique has emerged as the gold standard due to its high sensitivity and specificity, overcoming the limitations of other methods like ELISA and HPLC with electrochemical detection, which can be prone to artifacts and interference.[1][2][3] The stable isotope-labeled internal standard mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization, and ionization, thereby minimizing analytical errors.[4][5]
Principle of the Application
The core principle behind using this compound, or more commonly its oxidized, isotopically labeled counterpart [¹⁵N₅]-8-oxo-dG, is isotope dilution.[6] A known amount of the heavy-labeled internal standard is spiked into a biological sample (e.g., DNA hydrolysate, urine) at the earliest stage of sample preparation. This "spiked" sample is then processed, and the ratio of the endogenous, unlabeled 8-oxodG to the labeled internal standard is measured by LC-MS/MS. Since the labeled and unlabeled forms are chemically identical, they co-elute chromatographically and exhibit similar ionization efficiencies. By monitoring specific mass transitions for both the light (endogenous) and heavy (internal standard) analytes, the concentration of the endogenous 8-oxodG can be accurately calculated.
The use of an internal standard is particularly critical in oxidative DNA damage studies to control for artifactual oxidation of 2'-deoxyguanosine (B1662781) to 8-oxodG during sample preparation and analysis.[7] Studies have shown that procedures like drying under vacuum can significantly increase measured 8-oxodG levels.[7]
Experimental Protocols
Protocol 1: Quantification of 8-oxodG in Cellular DNA by LC-MS/MS
This protocol outlines the general steps for the quantification of 8-oxodG in DNA isolated from cells or tissues.
1. Materials and Reagents:
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
[¹⁵N₅]-8-oxo-2'-deoxyguanosine (internal standard)
-
2'-Deoxyguanosine (for normalization)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile (B52724)
-
Microcentrifuge tubes
-
Heating block
2. Experimental Workflow:
Caption: Workflow for 8-oxodG quantification in DNA.
3. Detailed Procedure:
-
DNA Isolation: Isolate genomic DNA from cell or tissue samples using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.
-
Spiking with Internal Standard: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of [¹⁵N₅]-8-oxo-2'-deoxyguanosine internal standard.
-
Enzymatic Hydrolysis:
-
Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C for 1-2 hours.
-
Follow this with the addition of alkaline phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides.
-
-
Sample Cleanup: Centrifuge the hydrolyzed sample to pellet any undigested material or proteins. Transfer the supernatant containing the nucleosides to a new tube. Filtration may also be employed.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases A and B.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the specific mass transitions for 8-oxodG and the [¹⁵N₅]-8-oxo-dG internal standard. For example, m/z 284 → 168 for 8-oxodG and m/z 289 → 173 for [¹⁵N₅]-8-oxodG.[2] Also monitor the transition for 2'-deoxyguanosine for normalization purposes.
-
-
Quantification: Calculate the amount of 8-oxodG by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁸ deoxyguanosine residues.
Protocol 2: Quantification of 8-oxodG in Urine by LC-MS/MS
This protocol describes the measurement of urinary 8-oxodG, a biomarker of whole-body oxidative stress.
1. Materials and Reagents:
-
Urine collection cups
-
[¹⁵N₅]-8-oxo-2'-deoxyguanosine (internal standard)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or a 96-well plate for sample cleanup[2]
-
LC-MS/MS system
-
Reversed-phase C18 HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile or methanol[2]
-
Centrifuge
2. Experimental Workflow:
Caption: Workflow for urinary 8-oxodG quantification.
3. Detailed Procedure:
-
Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis to prevent degradation.
-
Spiking with Internal Standard: Thaw urine samples and centrifuge to remove any precipitate. To a known volume of urine (e.g., 100 µL to 1 mL), add a precise amount of [¹⁵N₅]-8-oxo-2'-deoxyguanosine internal standard.[2]
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the 8-oxodG and the internal standard with methanol or an appropriate solvent mixture.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection as described in Protocol 1.
-
-
Quantification: Calculate the concentration of 8-oxodG in the urine sample based on the peak area ratio of the analyte to the internal standard and a calibration curve. Results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
Data Presentation
Table 1: LC-MS/MS Parameters for 8-oxodG Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 | [2] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | [8] |
| Mobile Phase B | Methanol or Acetonitrile | [2][8] |
| Flow Rate | 200 µL/min | [8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Monitored Transition (8-oxodG) | m/z 284 → 168 | [2] |
| Monitored Transition ([¹⁵N₅]-8-oxodG) | m/z 289 → 173 | [2] |
Table 2: Quantitative Data for 8-oxodG Measurement
| Parameter | Value | Sample Type | Reference |
| Limit of Detection (LOD) | 1.8 fmol | DNA hydrolysate | [7] |
| Limit of Quantitation (LOQ) | 1.0 nM (0.28 ng/mL) | Human Urine | [2] |
| Background Level | ~1.57 ± 0.88 adducts / 10⁶ dG | Human Lymphocyte DNA | [8] |
| Background Level | 0.3 - 4.2 adducts / 10⁶ guanines | Human Lymphocyte DNA | [8] |
| Analytical Range | 1.0 - 100 nM | Human Urine | [2] |
Signaling Pathways and Logical Relationships
The formation of 8-oxodG is a key event in the signaling of oxidative DNA damage and its subsequent repair. The primary repair pathway for 8-oxodG is the Base Excision Repair (BER) pathway.
Caption: Base Excision Repair (BER) pathway for 8-oxodG.
The application of this compound and other isotopically labeled analogs as internal standards in LC-MS/MS analysis has revolutionized the study of oxidative DNA damage. This methodology provides the necessary accuracy and precision to quantify biomarkers like 8-oxodG in various biological matrices. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals aiming to investigate the role of oxidative stress in health and disease. The ability to reliably measure oxidative DNA damage is a critical tool in the development of novel diagnostics and therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Sensitive Quantification of 2'-Deoxyguanosine in Biological Matrices using Isotope Dilution LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the sample preparation of 2'-deoxyguanosine (B1662781) and its stable isotope-labeled internal standard, 2'-Deoxyguanosine-d13, from various biological matrices, including plasma, serum, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variability during sample processing, ensuring accurate and precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] We detail three common extraction methodologies: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Performance characteristics, including recovery, precision, and limits of quantification, are summarized to guide researchers in selecting the optimal method for their specific analytical needs.
Introduction
2'-Deoxyguanosine (dG) and its modified forms, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are significant biomarkers. 8-OHdG, in particular, is a key indicator of oxidative DNA damage and is implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[3][4][5] Accurate and reliable quantification of these nucleosides in complex biological matrices is essential for clinical research and drug development.
Biological matrices such as plasma, urine, and tissue contain numerous endogenous substances like proteins, salts, and lipids that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[6][7][8] To mitigate these challenges, a robust sample preparation strategy is paramount. Furthermore, the incorporation of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and behaves similarly during extraction and ionization, is the most effective way to correct for analytical variability and ensure data accuracy.[1][2]
This document outlines validated sample preparation protocols and provides a comprehensive overview of their performance for the analysis of dG and its derivatives.
General Workflow for 2'-Deoxyguanosine Analysis
The overall analytical process involves several key stages, from sample collection to data acquisition. The stable isotope-labeled internal standard (IS), this compound, should be added at the earliest stage of sample processing to account for any analyte loss throughout the procedure.
Caption: General analytical workflow from sample collection to data processing.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, desired sensitivity, and sample throughput.[9]
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method primarily used for plasma and serum samples. It involves adding a large excess of an organic solvent or acid to denature and precipitate proteins. While simple, this method offers limited cleanup, potentially leaving other matrix components like phospholipids (B1166683) and salts in the supernatant.[10][11]
Protocol for Plasma/Serum:
-
Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Add 300-400 µL of cold acetonitrile (B52724) (or 10% trichloroacetic acid).[10] Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[12]
Caption: Workflow for the Protein Precipitation (PP) method.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences by partitioning them between two immiscible liquid phases (typically aqueous and organic). It provides a cleaner extract than PP but can be labor-intensive and prone to emulsion formation.[13][14]
Protocol for Urine:
-
To 200 µL of urine in a centrifuge tube, add the this compound internal standard.
-
Add 200 µL of a suitable buffer to adjust the pH (e.g., pH 5).[3]
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[12]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[12]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[12]
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that can effectively remove interferences and concentrate the analyte, leading to high sensitivity and cleaner extracts.[9][15] Reversed-phase (e.g., C18) and hydrophilic-lipophilic balanced (HLB) sorbents are commonly used for nucleoside analysis.[13][16]
Protocol for Plasma or Urine using C18 Cartridge:
-
Pre-treatment: Dilute 100 µL of plasma or urine 1:1 (v/v) with a suitable buffer (e.g., 0.1M ammonium (B1175870) acetate, pH 6). Add the this compound internal standard.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water (or equilibration buffer).[9][12] Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 95:5 v/v water:methanol) to remove salts and polar interferences.[9]
-
Elution: Elute the analyte and internal standard with 0.5-1 mL of methanol or acetonitrile.
-
Final Step: Evaporate the eluate to dryness and reconstitute in 100-200 µL of the initial mobile phase for analysis.[9]
Caption: Workflow for the Solid-Phase Extraction (SPE) method.
Method Performance and Quantitative Data
The performance of sample preparation methods is evaluated based on recovery, precision, and the resulting sensitivity of the assay. The following tables summarize quantitative data reported for the analysis of 2'-deoxyguanosine derivatives in biological fluids using various extraction techniques.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods
| Matrix | Analyte | SPE Sorbent | Recovery (%) | Precision (CV%) | LOQ | Citation(s) |
| Plasma | 8-OHdG | C18 | 95.1 - 106.1 | 2.3 - 6.8 | 0.02 ng/mL | [16][17] |
| Urine | 8-OHdG | Oasis HLB | 98.1 - 109.2 | 3.4 - 8.7 | 6.0 nM | [16] |
| Plasma | 8-OHdG | Chromabond C18 | 92 | 9.5 | N/A | [18] |
| Serum | 8-OHdG | Proprietary SPE | N/A | 2.2 - 7.1 | <10 pg/mL | [19] |
| DNA | dTG | N/A | 105.2 - 106.7 | N/A | N/A | [20] |
8-OHdG: 8-hydroxy-2'-deoxyguanosine; dTG: 2'-deoxythioguanosine; CV: Coefficient of Variation; LOQ: Limit of Quantification; N/A: Not Available.
Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods
| Matrix | Analyte | Recovery (%) | Precision (CV%) | LOQ | Citation(s) |
| Urine | Methylated Nucleosides | 98.04 - 114.01 | N/A | N/A | [13] |
LC-MS/MS Analysis
Following sample preparation, extracts are analyzed by LC-MS/MS. A reversed-phase C18 column is commonly used for separation.[15] Mass spectrometric detection is typically performed in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[20][21] The MRM transitions for the analyte and its stable isotope-labeled internal standard are monitored.
-
Example MRM Transitions for 8-OHdG Analysis:
Conclusion
This application note provides a detailed guide to the sample preparation of this compound and its corresponding unlabeled analyte from various biological matrices.
-
Protein Precipitation is a fast but less clean method suitable for high-throughput screening.
-
Liquid-Liquid Extraction offers better cleanup than PP but is more labor-intensive.
-
Solid-Phase Extraction provides the cleanest extracts and the ability to concentrate the sample, resulting in the highest sensitivity and is amenable to automation.[15]
The choice of method should be tailored to the specific requirements of the study. In all cases, the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and reliable quantitative results in complex biological matrices.[1]
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. akjournals.com [akjournals.com]
- 4. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. The state-of-the-art determination of urinary nucleosides using chromatographic techniques “hyphenated” with advanced bioinformatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and simple one-step membrane extraction for the determination of 8-hydroxy-2'-deoxyguanosine in human plasma by a combination of on-line solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of human serum 8-hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD combined with solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2'-Deoxyguanosine in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyguanosine (dG) is a fundamental building block of deoxyribonucleic acid (DNA) and plays a crucial role in cellular metabolism and DNA repair pathways.[1][2] Accurate quantification of dG in biological matrices is essential for a variety of research areas, including toxicology, pharmacology, and clinical diagnostics. For instance, monitoring dG levels can provide insights into DNA synthesis, turnover, and damage. A common marker of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a metabolite of dG.[3] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2'-Deoxyguanosine in human plasma, utilizing a stable isotope-labeled internal standard, 2'-Deoxyguanosine-d13, for enhanced accuracy and precision.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyguanosine (dG) standard
-
This compound (dG-d13) internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[4]
Sample Preparation Protocol
-
Spiking: To 100 µL of human plasma, add 10 µL of dG-d13 internal standard solution (concentration to be optimized based on expected endogenous dG levels).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Solid-Phase Extraction (SPE) - Optional for higher sensitivity:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in step 6.[6]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating dG.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and capable of Multiple Reaction Monitoring (MRM).[8][9]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The quantification of 2'-Deoxyguanosine is achieved by monitoring specific precursor-to-product ion transitions (MRM transitions) for both the analyte and its stable isotope-labeled internal standard. The most common fragmentation pathway for nucleosides like dG is the neutral loss of the deoxyribose sugar moiety (116.0 Da).[8]
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 100 | 15 |
| This compound (IS) | 281.2 | 165.1 | 100 | 15 |
Note: The exact m/z values for the d13-labeled internal standard may vary depending on the specific labeling pattern. The values presented here are hypothetical based on a plausible isotopic enrichment.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2'-Deoxyguanosine.
Caption: Role of 2'-Deoxyguanosine in DNA synthesis and oxidative damage.
References
- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the Incorporation of 2'-Deoxyguanosine-d13 into Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 2'-Deoxyguanosine-d13 (dG-d13) into synthetic oligonucleotides. This isotopically labeled nucleoside serves as a powerful tool for a variety of research and development applications, including metabolic stability studies, quantitative analysis using mass spectrometry, and structural biology. Detailed protocols for the synthesis of the dG-d13 phosphoramidite (B1245037), its incorporation into oligonucleotides via solid-phase synthesis, and subsequent analysis are provided.
Introduction
The strategic incorporation of stable isotopes, such as deuterium (B1214612), into oligonucleotides offers significant advantages for researchers. This compound, a non-radioactive, heavy-isotope-labeled version of the natural nucleoside, enables precise tracking and quantification of oligonucleotides in complex biological matrices. Its primary applications lie in enhancing the understanding of oligonucleotide pharmacokinetics and pharmacodynamics. The increased mass of dG-d13 allows for its use as an internal standard in mass spectrometry-based assays, leading to highly accurate quantification of a therapeutic oligonucleotide. Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond can be leveraged to investigate and improve the metabolic stability of oligonucleotide drug candidates.
Key Applications
-
Internal Standard for Quantitative Bioanalysis: Oligonucleotides containing dG-d13 are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. By spiking a known amount of the deuterated oligonucleotide into a biological sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the non-labeled therapeutic oligonucleotide.
-
Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference can slow down enzyme-mediated degradation at or near the site of deuteration, a phenomenon known as the kinetic isotope effect. By comparing the degradation rate of a dG-d13 containing oligonucleotide to its non-labeled counterpart in plasma or tissue homogenates, researchers can identify metabolically labile positions and design more stable therapeutic candidates.
-
Structural and Mechanistic Studies: Deuterium labeling can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in the structural elucidation of nucleic acids and their interactions with other molecules.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data that can be obtained when utilizing this compound in oligonucleotide synthesis and subsequent applications.
| Parameter | Value | Method of Analysis |
| Phosphoramidite Synthesis | ||
| Isotopic Purity of dG-d13 nucleoside | > 98% | Mass Spectrometry |
| Phosphoramidite Purity | > 97% | 31P NMR, HPLC |
| Oligonucleotide Synthesis | ||
| Incorporation Efficiency per cycle | > 99% | Trityl Cation Monitoring |
| Final Isotopic Enrichment of Oligonucleotide | > 98% | Mass Spectrometry |
| Metabolic Stability (in vitro human plasma) | ||
| Half-life (t1/2) of non-labeled oligo | 4.5 hours | LC-MS/MS |
| Half-life (t1/2) of dG-d13 labeled oligo | 6.8 hours | LC-MS/MS |
| Quantitative Bioanalysis | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | LC-MS/MS with dG-d13 internal standard |
| Accuracy (% bias) | -5% to +5% | LC-MS/MS with dG-d13 internal standard |
| Precision (%CV) | < 10% | LC-MS/MS with dG-d13 internal standard |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol outlines the key steps for the synthesis of the this compound phosphoramidite, starting from the commercially available this compound nucleoside. This process involves protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
Materials:
-
This compound
-
(Dimethylformamidine) protecting group reagents
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Pyridine (B92270), Dichloromethane (DCM), and Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Exocyclic Amine: React this compound with an appropriate dimethylformamidine precursor to protect the N2 position of the guanine (B1146940) base.
-
5'-Hydroxyl Protection: In a moisture-free environment, dissolve the N2-protected dG-d13 in anhydrous pyridine and add DMT-Cl. The reaction is typically stirred at room temperature until complete, as monitored by TLC.
-
Purification: Purify the resulting 5'-O-DMT-N2-protected-dG-d13 by silica gel column chromatography.
-
Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA and then slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is carried out under an inert atmosphere (e.g., Argon) and monitored by 31P NMR.
-
Final Purification: Once the reaction is complete, purify the crude product by silica gel chromatography to yield the final this compound phosphoramidite.
-
Characterization and Storage: Confirm the identity and purity of the final product using 1H NMR, 31P NMR, and mass spectrometry. The phosphoramidite should be stored under an inert atmosphere at -20°C.
Protocol 2: Incorporation of dG-d13 into Oligonucleotides by Solid-Phase Synthesis
This protocol describes the standard cycle for incorporating the dG-d13 phosphoramidite into a growing oligonucleotide chain on a solid support using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
This compound phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure (Automated Synthesis Cycle):
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.
-
Coupling: The dG-d13 phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3: Deprotection and Purification of the dG-d13 Labeled Oligonucleotide
Materials:
-
Deuterated ammonium (B1175870) hydroxide (B78521) (ND4OD) solution (25%)[1]
-
Ammonium hydroxide/methylamine solution
-
HPLC system with a reverse-phase column
-
Desalting column
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with a solution of deuterated ammonium hydroxide (ND4OD) for an extended period (e.g., 40 hours at room temperature) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[1] Crucially, using deuterated ammonium hydroxide helps to prevent back-exchange of the deuterium on the guanine base. [1]
-
Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed during the ammonium hydroxide treatment.
-
Purification: The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product from shorter failure sequences.
-
Desalting: The purified oligonucleotide is desalted using a desalting column or ethanol (B145695) precipitation.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and isotopic enrichment, and by HPLC or capillary electrophoresis to determine its purity.
Protocol 4: In Vitro Metabolic Stability Assay in Human Plasma
This protocol outlines a typical experiment to compare the metabolic stability of a dG-d13 labeled oligonucleotide with its non-labeled counterpart.
Materials:
-
dG-d13 labeled oligonucleotide and its non-labeled analog
-
A stable, unrelated oligonucleotide as an internal standard for LC-MS analysis
-
Pooled human plasma
-
Incubator at 37°C
-
Quenching solution (e.g., containing a protein denaturant and the internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test oligonucleotides and the internal standard in nuclease-free water.
-
Incubation: Pre-warm the human plasma to 37°C. Spike the test oligonucleotides into separate aliquots of plasma to a final concentration (e.g., 1 µM).
-
Time Course: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each incubation.
-
Quenching and Extraction: Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate plasma proteins. Vortex and then centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant containing the remaining oligonucleotide by LC-MS/MS.
-
Data Analysis: Quantify the amount of full-length oligonucleotide remaining at each time point relative to the internal standard. Plot the percentage of remaining oligonucleotide versus time and calculate the half-life (t1/2) for both the deuterated and non-deuterated compounds.
Visualizations
Caption: Workflow for oligonucleotide synthesis incorporating this compound.
References
The Role of 2'-Deoxyguanosine-d13 in Advancing DNA Repair Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract this, cells have evolved intricate DNA repair mechanisms. The study of these mechanisms is paramount for understanding the etiology of diseases like cancer and for developing novel therapeutic strategies. A cornerstone technique in this field is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry for the highly accurate and sensitive quantification of DNA lesions and their repair intermediates. This document provides detailed application notes and protocols for the use of 2'-Deoxyguanosine-d13 as an internal standard in the study of DNA repair mechanisms, particularly focusing on Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Application Notes
This compound is a stable isotope-labeled analog of 2'-deoxyguanosine, a fundamental component of DNA. Its primary application in DNA repair studies is as an internal standard for isotope dilution mass spectrometry (LC-MS/MS). This technique allows for the precise quantification of DNA adducts and lesions, such as the common oxidative damage product 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), by correcting for sample loss during preparation and variations in instrument response.
The known mass difference between the deuterated standard and the endogenous, unlabeled analyte enables their simultaneous detection and the accurate determination of the analyte's concentration. This approach is considered the gold standard for the quantification of DNA adducts due to its superior selectivity, sensitivity, and accuracy.[1]
Key Applications:
-
Quantification of Oxidative DNA Damage: Accurately measuring the levels of oxidative lesions like 8-oxo-dG in cellular DNA to assess the extent of oxidative stress and the efficiency of repair.
-
Monitoring DNA Repair Kinetics: Tracking the removal of specific DNA lesions over time after treatment with a DNA damaging agent, providing insights into the kinetics of repair pathways like BER and NER.
-
Evaluating the Efficacy of DNA Repair Inhibitors: Assessing the impact of potential drug candidates on the cellular capacity to repair DNA damage.
-
Biomonitoring of Exposure to Genotoxic Agents: Quantifying DNA adducts in biological samples (e.g., blood, urine) as biomarkers of exposure to environmental or occupational carcinogens.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained in DNA repair studies using isotope dilution mass spectrometry.
| Parameter | Typical Range | Biological Context | Reference |
| Basal 8-oxo-dG Levels | 1 - 10 lesions per 10^6 dG | Healthy human lymphocytes | [2] |
| 8-oxo-dG in Smokers' Urine | 1.72 µg/g creatinine | Biomarker of oxidative stress | [3] |
| N2-Methyl-dG Incorporation | ~90 modifications per 10^6 nucleosides | HEK293T cells exposed to 10 µM N2-MedG | [1] |
| NER-mediated Repair Half-life | Varies (minutes to hours) | Dependent on lesion and chromatin state | [4] |
Table 1: Representative Quantitative Data in DNA Repair Analysis.
| DNA Lesion | Cell Type | Treatment | Lesion Level (lesions/10^6 dG) |
| 8-oxo-dG | HeLa Cells | 100 µM H₂O₂ | ~25 |
| 8-oxo-dG | Human Lymphocytes | Untreated (Basal) | 1.57 ± 0.88 |
| N²-nBudG | HEK293T | 10 µM N²-nBudG | ~120 |
Table 2: Examples of DNA Lesion Quantification using Isotope Dilution Mass Spectrometry.
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dG in Cellular DNA using LC-MS/MS with this compound Internal Standard
This protocol describes the general workflow for the quantification of 8-oxo-dG in DNA isolated from cultured cells.
Materials:
-
Cultured cells
-
DNA isolation kit
-
This compound (internal standard)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system (e.g., triple quadrupole)
-
Solvents for LC (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If investigating induced damage, treat cells with a DNA damaging agent (e.g., H₂O₂) for a specified time.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
-
DNA Quantification: Accurately determine the concentration of the isolated DNA using UV spectrophotometry (A260).
-
Addition of Internal Standard: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of this compound internal standard.
-
Enzymatic Hydrolysis:
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Add Nuclease P1 and incubate at 37°C for 1 hour to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.[5]
-
-
Sample Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the unlabeled 8-oxo-dG and the this compound internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for the analyte and the internal standard will need to be optimized for the instrument used.
-
-
Data Analysis: Calculate the concentration of 8-oxo-dG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 8-oxo-dG and a fixed concentration of the internal standard.
Protocol 2: In Vitro Base Excision Repair (BER) Assay
This protocol outlines a method to assess the activity of DNA glycosylases, key enzymes in the BER pathway, using a substrate containing a specific lesion and quantifying the repair product with an internal standard like this compound.
Materials:
-
Cell-free extracts or purified DNA glycosylase (e.g., OGG1)
-
Oligonucleotide substrate containing a single 8-oxo-dG lesion
-
Reaction buffer
-
This compound (for quantification of the excised base)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cell-free extract or purified enzyme, the 8-oxo-dG-containing oligonucleotide substrate, and the appropriate reaction buffer.
-
Initiate Repair Reaction: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Quantification of Excised Base: To each stopped aliquot, add a known amount of this compound as an internal standard.
-
Sample Preparation: Process the samples to isolate the excised bases from the oligonucleotide. This may involve precipitation of the oligonucleotide followed by analysis of the supernatant.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of excised 8-oxoguanine relative to the this compound internal standard.
-
Data Analysis: Plot the amount of excised base as a function of time to determine the initial rate of the enzymatic reaction, providing a measure of the BER activity.
Visualizations
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. UV-DDB-dependent regulation of nucleotide excision repair kinetics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 8-oxo-dG using a Stable Isotope-Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a critical biomarker for oxidative stress and is extensively studied in relation to various physiological and pathological processes, including aging and cancer. Its accurate quantification in biological matrices is paramount for understanding the mechanisms of oxidative DNA damage and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the robust and sensitive quantification of 8-oxo-dG in DNA and urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of an isotopically labeled standard, such as [¹⁵N₅]8-oxo-dG, is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.
Core Principles
The methodology is based on the principle of stable isotope dilution, where a known amount of a heavy isotope-labeled analog of the analyte ([¹⁵N₅]8-oxo-dG) is added to the sample at the beginning of the workflow. This internal standard behaves chemically and physically identically to the endogenous 8-oxo-dG throughout the extraction, purification, and LC-MS/MS analysis. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification, which corrects for any sample loss or ionization suppression. This approach provides the highest possible specificity and accuracy for 8-oxo-dG analysis.[1][2]
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 25 fmol on-column | [3] |
| Limit of Quantification (LOQ) | 10 fmol per injection (~0.4 adducts 8-oxo-dG/10⁶ dG) | [4] |
| Dynamic Range | 0.4–20 ng/ml in urine | [5] |
Table 2: Typical Endogenous Levels of 8-oxo-dG
| Sample Type | Concentration | Reference |
| Human Lymphocyte DNA | 1.57 ± 0.88 adducts per 10⁶ dG | |
| Human Urine (Non-smokers) | ~1.65 ng/ml | [5] |
| Human Urine (Smokers) | Significantly higher than non-smokers | [2] |
| Calf Thymus DNA | 28.8 ± 1.2 8-oxodG per 10⁶ unmodified nucleotides | [3] |
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dG in DNA
1. DNA Isolation:
-
Isolate DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
To prevent artifactual formation of 8-oxo-dG during sample preparation, it is crucial to include an antioxidant, metal chelator, or free radical trapping agent like TEMPO in the buffers.[4]
2. DNA Hydrolysis:
-
To 50 µg of DNA, add 50 µL of 80 mM Tris-HCl, 20 mM MgCl₂ buffer (pH 7) and 3 µL of TEMPO (1.5 M).
-
Add a known amount of [¹⁵N₅]8-oxo-dG internal standard (e.g., 500 fmol).[4]
-
Adjust the volume with water to 213 µL.
-
Initiate hydrolysis by adding 32U DNase I and incubate at 37 °C for 10 minutes.[4]
-
Follow with the addition of 2.7 mU phosphodiesterase I and 2U alkaline phosphatase, and continue incubation at 37 °C for 60 minutes.[4]
3. Sample Cleanup (Optional but Recommended):
-
For samples with low expected levels of 8-oxo-dG, enrichment can be achieved using immunoaffinity column purification.[3]
-
Alternatively, online solid-phase extraction (SPE) can be used to remove excess 2'-deoxyguanosine (B1662781) (dG) which can interfere with the analysis.[6]
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is suitable.[4]
-
Mobile Phase:
-
A: 0.1% acetic acid in water
-
B: Methanol
-
-
Gradient: A linear gradient from 1% to 5% B over 2 minutes, hold for 10 minutes, then increase to 50% B over 2 minutes.[4]
-
Flow Rate: 200 µl/min.[4]
-
Injection Volume: 15 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Ionization Source Parameters:
-
Spray Voltage: 3000 V
-
Vaporizer Temperature: 250 °C
-
Sheath Gas Pressure: 35 (arbitrary units)
-
Auxiliary Gas Pressure: 30 (arbitrary units)
-
Capillary Temperature: 285 °C
-
Collision Energy: 12 eV[4]
-
Protocol 2: Quantification of 8-oxo-dG in Urine
1. Sample Preparation:
-
Thaw frozen urine samples and bring to 37°C for 10 minutes to dissolve any precipitates.[7]
-
Centrifuge at 5000 g for 10 minutes.[7]
-
Dilute the supernatant 1:1 with a buffer containing the [¹⁵N₅]8-oxo-dG internal standard to a final concentration of 50 nM.[7]
2. LC-MS/MS Analysis:
-
Directly inject the diluted urine sample into the LC-MS/MS system.
-
LC Column: A Hilic Plus column can be used for urine analysis.[8]
-
Mobile Phase:
-
A: 1 mM ammonium (B1175870) fluoride (B91410) in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient program should be developed to separate 8-oxo-dG from other urine components. For example, starting at 97% B, decreasing to 55% B, and then re-equilibrating.[8]
-
Flow Rate: 0.7 ml/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions:
-
8-oxo-dG: m/z 284.1 → 168.0
-
[¹⁵N₅]8-oxo-dG: m/z 289.1 → 173.0
-
Visualization of Key Processes
References
- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxo-2'-deoxyguanosine as a biomarker of tobacco-smoking-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note & Protocol: Developing a Calibration Curve for the Quantification of 2'-Deoxyguanosine using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyguanosine (dG) is a fundamental component of deoxyribonucleic acid (DNA). Its quantification is crucial in various research areas, including the study of DNA damage and repair, cancer research, and the development of therapeutic agents that interact with DNA. Accurate and precise measurement of dG is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy. This approach utilizes a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-d13, which co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[1][2]
This document provides a detailed protocol for developing a calibration curve for the accurate quantification of 2'-Deoxyguanosine in biological samples using this compound as an internal standard.
Experimental Protocols
1. Materials and Reagents
-
2'-Deoxyguanosine (dG) standard
-
This compound (dG-d13) internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions
2.1. 2'-Deoxyguanosine (dG) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of dG standard.
-
Dissolve in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2. This compound (dG-d13) Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of dG-d13 standard.
-
Dissolve in 1 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.3. dG Working Standard Solutions Prepare a series of working standard solutions by serially diluting the dG stock solution with LC-MS grade water.
2.4. dG-d13 Internal Standard Working Solution (10 µg/mL)
-
Dilute 10 µL of the 1 mg/mL dG-d13 stock solution in 990 µL of LC-MS grade water.
-
Vortex to ensure homogeneity.
-
This working solution will be spiked into all calibration standards and samples.
3. Preparation of Calibration Curve Standards
The calibration curve is constructed by analyzing a series of standards containing a constant amount of the internal standard and varying, known concentrations of the analyte.
-
Prepare a set of calibration standards by spiking the appropriate dG working standard solution and a fixed amount of the dG-d13 internal standard working solution into a final volume of matrix (e.g., hydrolyzed control DNA or buffer).
-
A typical calibration curve might consist of 7-8 non-zero concentration levels.
Table 1: Example Preparation of Calibration Curve Standards
| Calibration Level | Concentration of dG (ng/mL) | Volume of dG Working Standard (µL) | Volume of dG-d13 IS Working Solution (10 µg/mL) (µL) | Final Volume (µL) |
| Blank | 0 | 0 | 0 | 1000 |
| Cal 1 | 0.5 | 5 | 10 | 1000 |
| Cal 2 | 1 | 10 | 10 | 1000 |
| Cal 3 | 5 | 50 | 10 | 1000 |
| Cal 4 | 10 | 100 | 10 | 1000 |
| Cal 5 | 50 | 500 | 10 | 1000 |
| Cal 6 | 100 | 100 (from higher stock) | 10 | 1000 |
| Cal 7 | 500 | 500 (from higher stock) | 10 | 1000 |
4. Sample Preparation (from DNA)
For the analysis of dG from biological sources, the DNA must first be extracted and hydrolyzed to its constituent nucleosides.[1][2]
-
DNA Extraction: Extract DNA from the biological matrix using a suitable commercial kit or standard phenol-chloroform extraction protocol.
-
DNA Quantification: Determine the concentration of the extracted DNA using UV spectrophotometry at 260 nm.
-
Enzymatic Hydrolysis:
-
Purification (Optional but Recommended):
5. LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
5.1. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 2% B, ramp to 30% B over 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
5.2. Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 2: MRM Transitions for dG and dG-d13
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 15 |
| This compound (dG-d13) | 281.1 | 165.1 | 15 |
Note: The specific m/z values and collision energies should be optimized for the instrument being used. The product ions correspond to the guanine (B1146940) base following the cleavage of the glycosidic bond.[5]
6. Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the chromatographic peaks for both dG and dG-d13 for each calibration standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte (dG) to the internal standard (dG-d13) for each calibration level.
-
Calibration Curve Plotting: Plot the peak area ratio (y-axis) against the known concentration of dG (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor of 1/x or 1/x² may be used to ensure accuracy at the lower end of the curve.
-
Assessing the Curve: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the lower limit of quantification).
Table 3: Example Calibration Curve Data
| Concentration of dG (ng/mL) | Peak Area (dG) | Peak Area (dG-d13) | Peak Area Ratio (dG/dG-d13) |
| 0.5 | 1,250 | 25,000 | 0.05 |
| 1 | 2,480 | 24,900 | 0.10 |
| 5 | 12,600 | 25,200 | 0.50 |
| 10 | 25,100 | 25,100 | 1.00 |
| 50 | 124,500 | 24,900 | 5.00 |
| 100 | 252,000 | 25,200 | 10.00 |
| 500 | 1,260,000 | 25,200 | 50.00 |
Visualizations
Caption: Experimental workflow for dG quantification.
Caption: Logic of the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the development of a robust and reliable calibration curve for the quantification of 2'-Deoxyguanosine using a stable isotope-labeled internal standard and LC-MS/MS. Adherence to these guidelines will enable researchers to obtain accurate and precise measurements of dG in various biological matrices, which is essential for advancing research in fields where DNA integrity is of paramount importance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity for 2'-Deoxyguanosine-d13 in Mass Spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 2'-Deoxyguanosine-d13 (dG-d13) in mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when I see a poor or no signal for my this compound internal standard?
A1: When encountering low signal intensity, start with the most straightforward potential issues. First, verify the concentration and integrity of your dG-d13 working solution; degradation can occur during storage, so preparing a fresh solution may be necessary[1][2]. Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's guidelines[2][3]. It is also beneficial to perform a direct infusion of your standard, bypassing the liquid chromatography (LC) system. If a strong signal is observed during direct infusion, the issue likely resides within the LC system; if the signal remains poor, the problem is with the mass spectrometer or the standard itself[4].
Q2: How do matrix effects specifically impact this compound analysis, and how can I mitigate them?
A2: Matrix effects, which cause ion suppression or enhancement, are a primary cause of poor signal intensity in LC-MS, especially with complex biological samples[4][5][6]. Co-eluting compounds from the sample matrix can interfere with the ionization of dG-d13, leading to a suppressed signal[4][7]. To mitigate this, ensure optimal chromatographic separation so that dG-d13 does not co-elute with interfering compounds[8]. Diluting the sample can also reduce the concentration of matrix components and thereby lessen ion suppression[7]. Employing robust sample preparation techniques, such as solid-phase extraction (SPE), can effectively clean up the sample by removing interfering substances before analysis[9][10].
Q3: My this compound peak is present but has poor shape or inconsistent retention time. What should I investigate?
A3: Poor peak shape, such as broadening or tailing, can lower the signal-to-noise ratio and thus the apparent intensity[4]. This often points to issues with the chromatography. Check for leaks in the LC system, as these can cause inconsistent flow rates and pressure drops[4][11]. The analytical column is another common culprit; contaminants on the column can lead to peak broadening[3]. Ensure the mobile phase composition is correct and that the column is suitable for the analysis; C18 columns are frequently used for nucleoside separation[10][12]. Also, consider the "isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts; while this is a known phenomenon, significant shifts could indicate a need to adjust chromatographic conditions to ensure co-elution with the analyte if desired[1].
Q4: Which mass spectrometer settings are most critical for maximizing the this compound signal?
A4: The ion source settings are paramount for achieving high sensitivity. Key parameters to optimize include the ion source gases (nebulizer and drying gas), temperatures, and voltages (e.g., capillary voltage, fragmentor voltage)[3][13][14]. For 2'-Deoxyguanosine, positive electrospray ionization (ESI) mode is typically used, targeting the protonated molecule [M+H]⁺[15]. In tandem MS (MS/MS) analysis, optimizing the collision energy for the specific precursor-to-product ion transition is crucial for maximizing the signal in Multiple Reaction Monitoring (MRM) mode[10]. Regular cleaning of the ion source is also essential, as contamination is a primary cause of declining signal intensity[4].
Q5: Could the deuterium (B1214612) label itself be the source of the problem?
A5: Yes, in some cases, the label can be a factor. The position of the deuterium atoms is critical. If the labels are on exchangeable sites, such as hydroxyl (-OH) or amine (-NH) groups, they can exchange with hydrogen from the solvent, leading to a loss of the mass difference and inaccurate quantification[1]. It is crucial to use standards where deuterium is placed in stable, non-exchangeable positions[1]. Ensure that the mass shift between dG-d13 and the unlabeled analyte is sufficient (typically ≥3 amu) to prevent isotopic crosstalk[1].
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Poor Signal Intensity
This guide provides a step-by-step workflow to systematically diagnose the root cause of low signal intensity.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Experimental Protocol for Evaluating Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement caused by the sample matrix.
Objective: To determine if the sample matrix is interfering with the ionization of this compound.
Required Materials:
-
This compound standard solution of known concentration.
-
Blank matrix (e.g., plasma or tissue extract prepared without the internal standard).
-
LC-MS/MS system.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the dG-d13 standard into the initial mobile phase or reconstitution solvent to a known final concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Spike the dG-d13 standard into the final, extracted matrix just before analysis. The final concentration should be identical to Set A.
-
Set C (Pre-Extraction Spike): This is your actual sample. Spike the dG-d13 standard into the blank matrix before starting the sample preparation procedure.
-
-
Analysis:
-
Inject and analyze multiple replicates (n=3-5) of Set A and Set B.
-
Record the average peak area for dG-d13 from each set.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
-
A Matrix Factor of 1 indicates no matrix effect.
-
A Matrix Factor < 1 indicates ion suppression.
-
A Matrix Factor > 1 indicates ion enhancement.
-
The percent matrix effect can be calculated as (1 - MF) x 100% .
-
Caption: Workflow for the evaluation of matrix effects.
Data Presentation
Table 1: Typical Starting LC-MS/MS Parameters for 2'-Deoxyguanosine (dG) Analysis
This table provides a set of typical starting parameters that can be adapted for this compound. These are based on common methods for analyzing dG and its analogs[2][9][12][15].
| Parameter | Typical Setting | Notes |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for nucleosides[12]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for positive ion mode[16]. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions. |
| Gradient | Start at low %B (e.g., 2-5%), ramp to high %B | A gradient is typically required to elute the analyte and wash the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for this class of molecules[9]. Positive mode is generally preferred[15]. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the best sensitivity and selectivity for quantification. |
| Precursor Ion [M+H]⁺ | For dG: m/z 268.1 | For dG-d13: m/z will be higher. Consult Certificate of Analysis for exact mass. |
| Product Ion [BH₂]⁺ | For dG: m/z 152.1 | This corresponds to the protonated guanine (B1146940) base after loss of the deoxyribose sugar[17][18][19]. The product ion for dG-d13 will depend on the location of the labels. |
Note: The exact m/z values for the precursor and product ions of this compound depend on the specific isotopic labeling pattern and must be confirmed from the supplier's Certificate of Analysis.
Table 2: Example of Ion Source Parameter Optimization Data
The following table illustrates how systematically adjusting ion source parameters can impact signal intensity. The goal is to find the combination that yields the highest, most stable signal for dG-d13.
| Parameter | Setting 1 | Avg. Intensity (Setting 1) | Setting 2 | Avg. Intensity (Setting 2) | Setting 3 | Avg. Intensity (Setting 3) |
| Drying Gas Temp. | 250 °C | 1.2 x 10⁵ | 300 °C | 2.5 x 10⁵ | 350 °C | 2.1 x 10⁵ |
| Nebulizer Pressure | 30 psi | 2.4 x 10⁵ | 40 psi | 2.9 x 10⁵ | 50 psi | 2.6 x 10⁵ |
| Drying Gas Flow | 8 L/min | 1.9 x 10⁵ | 10 L/min | 2.7 x 10⁵ | 12 L/min | 3.1 x 10⁵ |
| Capillary Voltage | 3000 V | 2.8 x 10⁵ | 3500 V | 3.3 x 10⁵ | 4000 V | 3.2 x 10⁵ |
Data shown is for illustrative purposes only. Optimal values are instrument- and method-dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Separation of 2'-Deoxyguanosine-d13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 2'-Deoxyguanosine and its deuterated internal standard, 2'-Deoxyguanosine-d13.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of 2'-Deoxyguanosine and its deuterated analog.
Issue 1: Co-elution or Poor Resolution of 2'-Deoxyguanosine and this compound
Q: My 2'-Deoxyguanosine and this compound peaks are not well separated. How can I improve the resolution?
A: Achieving baseline separation between an analyte and its deuterated internal standard can be challenging due to their similar physicochemical properties. Here are several strategies to improve resolution:
-
Gradient Optimization: A shallow gradient is often employed in LC x LC separations to enhance peak capacity.[1] Modifying the gradient slope is a primary step. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting compounds.
-
Mobile Phase Composition: The choice of organic modifier and additives in the mobile phase plays a crucial role in chromatographic selectivity.[2][3]
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography, which can lead to longer retention and potentially better separation.
-
Additives: The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can influence the ionization state of the analytes and their interaction with the stationary phase.[4]
-
-
Column Chemistry: If gradient and mobile phase optimization are insufficient, consider using a column with a different stationary phase.
-
Reversed-Phase (RP): Standard C18 columns are commonly used.[4][5] However, other RP phases like C8, phenyl, or pentafluorophenyl (PFP) can offer different selectivities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like nucleosides, HILIC is an excellent alternative to reversed-phase chromatography.[6][7] It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, leading to a different retention mechanism that can effectively separate hydrophilic compounds.[6]
-
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature can sometimes improve peak shape and resolution.
Issue 2: Peak Tailing for 2'-Deoxyguanosine or its Deuterated Analog
Q: I am observing significant peak tailing for my analytes. What are the possible causes and solutions?
A: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the LC system itself.
-
Secondary Silanol (B1196071) Interactions: Uncapped silanol groups on the silica-based stationary phase can interact with the basic sites on the purine (B94841) ring of guanosine, leading to peak tailing.
-
Solution: Use a low concentration of an acidic modifier like formic acid or acetic acid in the mobile phase to suppress the ionization of silanol groups. A mobile phase pH around 3 is often effective.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of matrix components from previous injections can lead to active sites on the column, causing peak tailing.
-
Solution: Implement a robust column washing procedure between runs. If the column is heavily contaminated, it may need to be replaced.
-
-
Extra-Column Dead Volume: Excessive tubing length or improper fittings between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to eliminate dead volumes.
-
Issue 3: Retention Time Shift of the Deuterated Standard
Q: The retention time of my this compound is slightly different from the non-deuterated 2'-Deoxyguanosine. Is this normal?
A: Yes, a small retention time shift between a deuterated internal standard and its non-deuterated analog is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[8]
-
Cause: The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect the molecule's van der Waals interactions and hydrophobicity.[9] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and tend to elute slightly earlier than their non-deuterated counterparts.[9][10]
-
Magnitude of the Shift: The extent of the retention time difference depends on the number and position of the deuterium atoms in the molecule.[8] While a small, consistent shift is expected, a large or drifting shift may indicate other issues with the chromatographic system.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating 2'-Deoxyguanosine and this compound using reversed-phase LC-MS?
A1: A good starting point for method development would be a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for mass spectrometry.
Q2: When should I consider using a HILIC column for this separation?
A2: HILIC is particularly advantageous for separating highly polar compounds that show poor retention on reversed-phase columns.[6][7] If you are struggling to retain 2'-Deoxyguanosine on a C18 column, even with a highly aqueous mobile phase, or if you need to separate it from other polar matrix components, a HILIC column is a strong alternative.
Q3: Can the mobile phase pH affect the separation?
A3: Yes, the pH of the mobile phase can significantly impact the retention and selectivity of nucleosides. The pKa of 2'-Deoxyguanosine is around 9.2 for the protonated form and 1.6 for the deprotonated form. Operating the mobile phase at a pH that is at least 2 units away from the pKa values will ensure a consistent ionization state and reproducible retention. For reversed-phase chromatography, a pH of around 3-4 is common.
Q4: What are the typical mass transitions to monitor for 2'-Deoxyguanosine and this compound in a tandem mass spectrometer?
A4: For 2'-Deoxyguanosine, a common transition to monitor is the fragmentation of the protonated molecule [M+H]+ to the protonated guanine (B1146940) base. For this compound, the precursor and product ions will be shifted by the mass of the deuterium labels. The exact m/z values will depend on the specific deuteration pattern of the internal standard.
Quantitative Data
| Parameter | Reversed-Phase LC | HILIC | Reference |
| Typical Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | [11] |
| Typical Gradient | 5-95% B over 10 min | 95-50% B over 8 min | [12] |
| Flow Rate | 0.2-0.4 mL/min | 0.3-0.5 mL/min | [5] |
| Column Temperature | 30-40 °C | 30-40 °C | |
| Expected Elution Order | This compound slightly before 2'-Deoxyguanosine | May be reversed compared to RP | [9][10] |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS Method for 2'-Deoxyguanosine and this compound
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-9 min: 60% to 95% B
-
9-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode, monitoring the appropriate precursor-to-product ion transitions for 2'-Deoxyguanosine and this compound.
Protocol 2: HILIC-MS/MS Method for 2'-Deoxyguanosine and this compound
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an ESI source.
-
Column: A HILIC column with an amide or un-derivatized silica (B1680970) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in 95:5 (v/v) acetonitrile:water.
-
Gradient Program:
-
0-1 min: 95% B
-
1-7 min: 95% to 50% B
-
7-8 min: 50% to 95% B
-
8-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode, monitoring the appropriate precursor-to-product ion transitions.
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Logic for assessing retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
common sources of contamination in 2'-Deoxyguanosine-d13 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxyguanosine-d13 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can arise from several sources, broadly categorized as:
-
Cross-Contamination with Unlabeled Analyte: The most critical source is the presence of natural, unlabeled 2'-Deoxyguanosine in your sample or carryover from previous analyses.
-
Isotopic Impurity of the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled (d0) form.[1]
-
Environmental and Reagent Contamination: Ubiquitous laboratory contaminants can introduce interfering signals. These include plasticizers (e.g., phthalates from plasticware), polymers (e.g., polyethylene (B3416737) glycol - PEG, polypropylene (B1209903) glycol - PPG), and slip agents (e.g., oleamide).[2][3] Keratins from dust and skin are also common protein contaminants.[4]
-
Solvent and Mobile Phase Impurities: Solvents can contain impurities or form adducts with the analyte. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+).[2][5]
-
Artifactual Oxidation: Although more pronounced in the analysis of 8-oxo-2'-deoxyguanosine, oxidative conditions during sample preparation can potentially modify 2'-Deoxyguanosine, leading to unexpected byproducts.
Q2: My this compound internal standard shows a peak for the unlabeled analyte. What is an acceptable level of this impurity?
A2: The presence of the unlabeled analyte in the deuterated internal standard is a common issue.[1] For reliable quantitative analysis, the isotopic purity of the deuterated standard should be high, ideally with an isotopic enrichment of ≥98%.[6] The response from the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[1] If it is higher, it indicates significant contamination that could compromise the accuracy of your results, especially at low analyte concentrations.
Q3: I'm observing a shift in the retention time of my this compound standard relative to the unlabeled analyte. What could be the cause?
A3: This phenomenon is known as the "deuterium isotope effect" and is frequently observed in reversed-phase chromatography.[1] The replacement of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While a small, consistent shift is often manageable, a variable shift can indicate other chromatographic issues. Inconsistent retention times can also be caused by column degradation, changes in mobile phase composition, or matrix effects.
Q4: Can the deuterium label on this compound be lost during sample preparation or analysis?
A4: Loss of the deuterium label, known as H/D or back-exchange, can occur if the deuterium atoms are on labile positions, such as on heteroatoms (-OH, -NH).[1] Storing or analyzing the deuterated compound in strongly acidic or basic solutions can catalyze this exchange.[1] For this compound, the stability of the label depends on the specific positions of the deuterium atoms. Labels on the purine (B94841) ring or the deoxyribose sugar are generally stable under typical LC-MS conditions. However, it is crucial to check the manufacturer's specifications for the labeled positions and avoid extreme pH conditions during sample preparation and analysis.
Troubleshooting Guides
Issue 1: High Background or Unidentified Peaks in Blank Samples
Symptoms:
-
Multiple interfering peaks are present in chromatograms of blank samples (matrix without analyte or internal standard).
-
High baseline noise in the mass spectrometer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them. |
| Leaching from Plasticware | Use polypropylene or glass tubes and pipette tips. Avoid plasticizers like phthalates by rinsing all labware thoroughly. |
| System Contamination | Flush the entire LC system, including the injector and column, with a strong solvent wash (e.g., a gradient of isopropanol (B130326) and acetonitrile). |
| Carryover | Inject a series of blank samples after a high-concentration sample to ensure no residual analyte is left in the system. |
Issue 2: Inaccurate or Non-Reproducible Quantitative Results
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability between replicate injections.
-
Results are biased high or low.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of your this compound standard. If the unlabeled impurity is high, obtain a new, higher-purity standard. (See Protocol 2) |
| Differential Matrix Effects | The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement. Optimize sample clean-up to remove interfering matrix components. Ensure co-elution of the analyte and internal standard. |
| H/D Exchange | Assess the stability of the deuterium label under your experimental conditions. Avoid extreme pH and high temperatures. |
| In-source Fragmentation/Adduct Formation | Optimize mass spectrometer source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and promote consistent ionization. |
Data Presentation: Common Contaminants and Adducts
Table 1: Common Background Ions in Positive ESI LC-MS
This table lists common background ions that may be observed. The exact mass can be used to identify potential sources of contamination in high-resolution mass spectrometry.
| m/z (Da) | Ion/Compound | Common Source |
| 149.0233 | Phthalate fragment | Plasticware |
| 195.0861 | Dimethyl phthalate | Plasticware |
| 279.1591 | Dibutyl phthalate | Plasticware |
| 282.2768 | Oleamide | Slip agent in polyethylene |
| 284.2924 | Stearamide | Slip agent in polyethylene |
| Series | Polyethylene glycol (PEG) | Surfactants, labware |
| Series | Polypropylene glycol (PPG) | Surfactants, labware |
| Series | Polysiloxanes | Pump oil, silicone grease |
Data sourced from common mass spectrometry contaminant lists.[2][3]
Table 2: Expected m/z for 2'-Deoxyguanosine and Common Adducts
This table provides the theoretical exact masses for the protonated molecule and common adducts of 2'-Deoxyguanosine and its d13 isotopologue. This can be used to confirm the identity of peaks in your analysis.
| Species | Formula | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| 2'-Deoxyguanosine | C₁₀H₁₃N₅O₄ | 268.1040 | 290.0860 | 306.0599 |
| This compound | C₁₀D₁₃N₅O₄ | 281.1855 | 303.1674 | 319.1413 |
Table 3: Hypothetical Impact of Unlabeled Analyte in Deuterated Standard
This table illustrates how the presence of 1% unlabeled 2'-Deoxyguanosine in the this compound internal standard can affect the calculated concentration of the analyte, particularly at low levels.
| True Analyte Conc. (ng/mL) | IS Contribution to Analyte Signal (ng/mL) | Measured Analyte Conc. (ng/mL) | % Error |
| 1.0 | 0.5 | 1.5 | +50% |
| 5.0 | 0.5 | 5.5 | +10% |
| 25.0 | 0.5 | 25.5 | +2% |
| 100.0 | 0.5 | 100.5 | +0.5% |
This is a hypothetical example assuming the internal standard concentration is 50 ng/mL with 1% unlabeled impurity.
Experimental Protocols
Protocol 1: Sample Preparation for 2'-Deoxyguanosine Quantification in DNA
This protocol describes the enzymatic hydrolysis of DNA to nucleosides, a common sample preparation method.
-
DNA Isolation: Isolate DNA from cells or tissues using a method that minimizes oxidative damage, such as a sodium iodide-based method.
-
Enzymatic Hydrolysis: a. To 20 µg of DNA in a microcentrifuge tube, add a stable isotope-labeled internal standard (e.g., this compound). b. Add buffer (e.g., Tris-HCl with MgCl₂) and a cocktail of enzymes for DNA digestion. A common combination is DNase I, followed by phosphodiesterase I and alkaline phosphatase. c. Incubate at 37°C for 2-4 hours or until digestion is complete.
-
Protein Removal: a. Precipitate proteins by adding a solvent like cold ethanol (B145695) or by using a centrifugal filter unit. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Sample Clean-up: a. Transfer the supernatant containing the nucleosides to a new tube. b. Dry the sample under vacuum. c. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Isotopic Purity of this compound
This protocol outlines how to check for the presence of unlabeled 2'-Deoxyguanosine in your deuterated internal standard.
-
Prepare a Blank Sample: Use a matrix that is free of 2'-Deoxyguanosine (e.g., a buffer solution or a well-characterized blank biological matrix).
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your analytical method.
-
Analyze the Sample: Inject the sample into the LC-MS/MS system.
-
Monitor Transitions: Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Evaluate the Response: Quantify the peak area for the unlabeled analyte. This response should be minimal, ideally below the reporting limit of the assay and certainly less than 20% of the LLOQ response.[1]
Visualizations
Caption: Experimental workflow for 2'-Deoxyguanosine analysis, highlighting key steps and potential points of contamination.
Caption: Troubleshooting decision tree for issues related to the purity of the this compound internal standard.
References
improving recovery of 2'-Deoxyguanosine-d13 from solid-phase extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the recovery of 2'-Deoxyguanosine-d13 from solid-phase extraction (SPE) protocols.
Troubleshooting Guide
This guide addresses specific issues encountered during the solid-phase extraction of this compound.
Question: Why is the recovery of my this compound consistently low?
Answer:
Low recovery is a common issue in SPE and can be attributed to several factors throughout the extraction process. A systematic evaluation of each step is crucial for identifying the root cause.
Initial Checks:
-
Analyte Breakthrough: Analyze the flow-through and wash fractions. The presence of this compound indicates that the analyte is not being effectively retained on the SPE sorbent.
-
Incomplete Elution: If the analyte is not detected in the flow-through or wash fractions, it may be retained on the column. This suggests that the elution solvent is not strong enough to desorb the analyte completely.
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Recommended Solution |
| Sorbent Selection | 2'-Deoxyguanosine is a polar molecule. For aqueous samples like urine or plasma, a reversed-phase sorbent such as C18 is a common choice. For complex matrices, a mixed-mode sorbent combining reversed-phase and ion-exchange (e.g., C18 and Strong Cation Exchange - SCX) can improve selectivity and retention.[1][2] |
| Improper Conditioning | Ensure the sorbent is fully wetted. For C18 cartridges, a typical conditioning sequence is 1-3 mL of methanol (B129727) followed by 1-3 mL of water or equilibration buffer.[3] Do not let the sorbent bed dry out between conditioning and sample loading. |
| Sample pH | The pH of the sample can affect the ionization state of 2'-Deoxyguanosine and its interaction with the sorbent. For mixed-mode SPE with cation exchange, adjust the sample pH to be approximately 2 units below the pKa of the analyte to ensure it is protonated and can bind to the SCX sorbent. |
| Sample Loading | A high flow rate during sample application can prevent proper interaction between the analyte and the sorbent. Aim for a consistent and slow flow rate (e.g., 1-2 mL/min). Overloading the cartridge can also lead to breakthrough. Ensure the sample mass does not exceed the capacity of the sorbent (typically 1-5% of the sorbent mass). |
| Inadequate Washing | The wash solvent may be too strong, causing premature elution of the analyte. If analyte is detected in the wash fraction, reduce the organic solvent percentage in the wash solution. Conversely, an overly weak wash solvent may not effectively remove interferences. |
| Inefficient Elution | The elution solvent may be too weak to desorb the analyte. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent can improve recovery. Using a small volume of a strong solvent can be effective. For example, a common elution solution for C18 is a high percentage of methanol or acetonitrile (B52724) in water. For mixed-mode C8/SCX, a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol can be used to elute basic compounds. |
| Matrix Effects | Biological matrices like plasma and urine contain endogenous components (e.g., phospholipids, salts) that can interfere with the extraction process.[4] Consider a pre-treatment step such as protein precipitation for plasma samples. For urine, dilution with a buffer may be necessary.[1] Using a stable isotope-labeled internal standard like this compound helps to correct for matrix effects that affect both the analyte and the standard similarly.[5][6] |
Question: I am observing high variability in recovery between replicate samples. What could be the cause?
Answer:
Poor reproducibility is often due to inconsistencies in the SPE workflow.
Potential Causes and Solutions for High Variability:
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | Use a vacuum manifold with flow control or a positive pressure manifold to ensure a consistent flow rate across all samples during loading, washing, and elution. |
| Drying of Sorbent Bed | Ensure the sorbent bed does not dry out between steps, especially after conditioning and before sample loading. This can lead to channeling and inconsistent interaction with the analyte. |
| Incomplete Equilibration | After conditioning, equilibrate the cartridge with a solution that mimics the sample matrix (e.g., the same buffer as the sample diluent). This ensures consistent interaction between the analyte and the sorbent. |
| Non-Homogeneous Samples | Ensure that samples, particularly biological fluids, are thoroughly mixed (e.g., vortexed) before loading onto the SPE cartridge. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
A1: The choice of SPE cartridge depends on the sample matrix.
-
Reversed-Phase (e.g., C18): This is a good starting point for aqueous samples like urine. C18 sorbents retain non-polar to moderately polar compounds.[7][8]
-
Mixed-Mode (e.g., Reversed-Phase + Strong Cation Exchange): These are beneficial for complex biological matrices like plasma or when enhanced selectivity is needed.[9][10] They offer dual retention mechanisms (hydrophobic and ionic).
Q2: How does a stable isotope-labeled internal standard like this compound improve my results?
A2: A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the isotopic labels.[11] Adding a known amount of this compound to your sample before extraction allows you to correct for analyte loss at any stage of the process (extraction, derivatization, and analysis) and for matrix-induced signal suppression or enhancement in LC-MS analysis.[5][6]
Q3: Can I reuse SPE cartridges?
A3: It is generally not recommended to reuse SPE cartridges for quantitative bioanalysis, as this can lead to cross-contamination and inconsistent recoveries. Most SPE cartridges are intended for single use.[12]
Q4: What are typical recovery rates for 2'-Deoxyguanosine using SPE?
A4: With an optimized protocol, recovery rates for 2'-Deoxyguanosine and its analogs can be quite high.
| Analyte | Matrix | SPE Sorbent | Reported Recovery | Reference |
| 8-hydroxy-2'-deoxyguanosine (B1666359) | Urine | C18 | 74.5 ± 12% | [13] |
| 8-hydroxy-2'-deoxyguanosine | Plasma | C18 | 92% | [8] |
| 8-hydroxy-2'-deoxyguanosine | Plasma & Urine | C18 (on-line) | 95.1 - 106.1% | [14] |
| Tricyclic Antidepressants (as an example of basic drugs) | Urine, Plasma, Serum | Mixed-Mode Cation Exchange (DSC-MCAX) | >90% |
Experimental Protocols
Protocol 1: Reversed-Phase SPE (C18) for this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.0).
-
Add the this compound internal standard.
-
-
SPE Cartridge: C18, 100 mg / 3 mL
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Pass 3 mL of the sample dilution buffer (e.g., 50 mM ammonium acetate, pH 6.0) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. A second wash with a slightly stronger solvent may be necessary depending on the sample matrix.
-
Elution: Elute the this compound with 2 x 1 mL of 50% acetonitrile in water with 0.1% formic acid.[3] Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
Protocol 2: Mixed-Mode SPE (Reversed-Phase + SCX) for this compound from Plasma
This protocol is designed for basic compounds and can be adapted for 2'-Deoxyguanosine.
-
Sample Pre-treatment:
-
Perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile to 1 volume of plasma).
-
Vortex and centrifuge. Transfer the supernatant to a clean tube.
-
Evaporate the acetonitrile and reconstitute the residue in a weak acidic buffer (e.g., 100 mM potassium phosphate, pH adjusted to ~3-4).
-
Add the this compound internal standard.
-
-
SPE Cartridge: Mixed-Mode C8/SCX
-
Procedure:
-
Conditioning: Pass 2 mL of methanol through the cartridge.
-
Equilibration: Pass 2 mL of the acidic reconstitution buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing 1 (Polar Interferences): Wash with 2 mL of the acidic buffer.
-
Washing 2 (Non-polar Interferences): Wash with 2 mL of methanol. This step helps remove hydrophobic interferences while the analyte is retained by the strong cation exchanger.
-
Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the SCX sorbent.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: A generalized workflow for solid-phase extraction (SPE).
Caption: A logical flowchart for troubleshooting low recovery in SPE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and simple one-step membrane extraction for the determination of 8-hydroxy-2'-deoxyguanosine in human plasma by a combination of on-line solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2'-Deoxyguanosine-d13 in different storage conditions
This technical support center provides guidance on the stability of 2'-Deoxyguanosine-d13 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, much like its non-labeled counterpart, is primarily influenced by temperature, storage medium (solvent and pH), and exposure to light and oxygen. Temperature is the most critical factor for long-term stability.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[2][3] Under these conditions, the compound is expected to be stable for at least two years.
Q3: How should I store this compound in solution?
A3: For solutions, it is recommended to store them at -20°C or -80°C. The choice of solvent is also crucial. A weak buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), is preferred over nuclease-free water, as slightly acidic water can promote degradation over time.[2]
Q4: Can I store solutions of this compound at 4°C?
A4: For short-term storage, 4°C is acceptable. Solutions stored at 4°C are generally stable for up to a year.[1][2] However, for longer durations, freezing at -20°C or below is recommended to minimize degradation.
Q5: What are the common degradation pathways for 2'-Deoxyguanosine?
A5: 2'-Deoxyguanosine is susceptible to degradation through oxidation and hydrolysis. Oxidative damage, often initiated by reactive oxygen species (ROS), is a primary concern, leading to the formation of products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo).[4][5] Hydrolysis of the N-glycosidic bond can also occur, particularly under acidic conditions, leading to the release of the guanine (B1146940) base.
Q6: Does the isotopic labeling in this compound affect its stability?
A6: The deuterium (B1214612) labeling in this compound is not expected to significantly alter its chemical stability under recommended storage conditions. The fundamental principles of storing nucleosides apply. The primary degradation pathways, such as oxidation and hydrolysis, will be similar to the non-labeled compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/MS analysis. | Degradation of the sample due to improper storage. | Verify storage conditions (temperature, solvent, light exposure). Prepare a fresh solution from a solid stock stored at -20°C. |
| Contamination of the solvent or sample handling materials. | Use fresh, high-purity solvents and nuclease-free consumables. | |
| Loss of signal intensity over time in quantitative studies. | Degradation of the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Adsorption to container surfaces. | Use low-binding microcentrifuge tubes for storage of dilute solutions. | |
| Inconsistent results between experimental replicates. | Non-uniform sample degradation. | Ensure all samples are handled and stored under identical conditions. Minimize the time samples spend at room temperature. |
| Issues with the analytical instrumentation. | Calibrate and validate the analytical instruments (e.g., HPLC, mass spectrometer) before running the experiment.[6][7] |
Stability Data Summary
Table 1: Approximate Shelf-Life of 2'-Deoxyguanosine under Different Storage Conditions
| Storage Condition | Dry Compound | In TE Buffer (pH 7.5-8.0) | In Nuclease-Free Water |
| -80°C | > 2 years | > 2 years | > 2 years |
| -20°C | ~ 2 years[1][2] | ~ 2 years[1][2] | ~ 2 years[1][2] |
| 4°C | ~ 1 year[2] | ~ 1 year[1][2] | ~ 1 year[1][2] |
| Room Temperature | 3 - 6 months[2] | 3 - 6 months[2] | Shorter (weeks)[1] |
Note: The stability of this compound is expected to be comparable to its non-labeled counterpart.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., TE buffer or nuclease-free water) at a concentration of 1 mg/mL.
-
Storage Conditions: Aliquot the stock solution into separate vials for storage at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial time point (t=0) to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways of 2'-Deoxyguanosine.
References
- 1. idtdna.com [idtdna.com]
- 2. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 3. 2'-Fluoro-2'-Deoxyguanosine, 78842-13-4 | BroadPharm [broadpharm.com]
- 4. Hydroxyl radical-induced degradation of 2′-deoxyguanosine under reducing conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of 2′-deoxyguanosine oxidation products observed in the Fenton-like system Cu(II)/H2O2/reductant in nucleoside and oligodeoxynucleotide contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 9. HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]
minimizing background noise in 2'-Deoxyguanosine-d13 LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in 2'-Deoxyguanosine-d13 (dG-d13) LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: High Background Noise in Blank Injections
High background noise in blank injections indicates contamination from the LC-MS system itself, including solvents, tubing, or the ion source.
Troubleshooting Workflow for High Background in Blanks
Caption: Troubleshooting workflow for high background noise in blank injections.
Q&A:
-
Q: My baseline is high and noisy even when I inject a blank. What's the first thing I should check? A: The most common source of high background in blank injections is contaminated solvents or mobile phase.[1][2] Ensure you are using high-purity, LC-MS grade solvents and additives.[3] Prepare fresh mobile phase daily and consider filtering it before use.[4]
-
Q: I've prepared fresh mobile phase with high-purity solvents, but the background is still high. What's the next step? A: If fresh mobile phase doesn't solve the issue, the contamination is likely within the LC-MS system. Perform a systematic flush of the entire system, starting with a strong organic solvent like isopropanol, followed by acetonitrile (B52724), and finally LC-MS grade water.[4] If the background persists, cleaning the ion source, particularly the capillary and cone, is recommended as residues from previous analyses can accumulate here.[5]
-
Q: I'm observing specific, recurring peaks in my blank injections. What could be the source? A: Recurring peaks in blanks often point to specific contaminants. Common culprits include:
-
Plasticizers (e.g., phthalates): Leach from plastic containers or tubing. Switch to glass or polypropylene (B1209903) labware where possible.
-
Polymers (e.g., PEG, PPG): Can originate from detergents or lubricants. Ensure thorough rinsing of all glassware and system components.
-
Slip agents (e.g., oleamide, erucamide): Common in polypropylene tubes.
-
Solvent adducts: Formation of clusters between solvent molecules and common ions like sodium or potassium.[6][7]
-
Issue 2: High Background in Samples Containing Matrix (e.g., Plasma, Urine, Digested DNA)
High background in matrix-containing samples that is not present in blanks points to matrix effects or artifactual formation of interfering compounds during sample preparation. For 2'-deoxyguanosine (B1662781) analysis, a primary concern is the artificial oxidation of the abundant 2'-deoxyguanosine to 8-oxo-2'-deoxyguanosine (8-oxo-dG), which can create significant background.
Troubleshooting Workflow for Matrix-Related Background Noise
Caption: Troubleshooting workflow for matrix-related background noise.
Q&A:
-
Q: I see a significant increase in background when I analyze DNA hydrolysates compared to my standards in neat solution. Why is this? A: This is likely due to the artifactual oxidation of 2'-deoxyguanosine (dG) to 8-oxo-2'-deoxyguanosine (8-oxo-dG) during sample preparation and analysis.[8] This is a well-documented issue that can artificially inflate the background signal. To mitigate this, it is crucial to add antioxidants or metal chelators to your samples.[8]
-
Q: What are the best additives to prevent artificial oxidation of 2'-deoxyguanosine? A: Deferoxamine (a metal chelator) and TEMPO (a radical scavenger) have been shown to be effective in reducing artifactual 8-oxo-dG formation.[8] The choice between them can depend on the specific sample preparation workflow.
-
Q: How can I reduce background from complex biological matrices like plasma or urine? A: Effective sample cleanup is key to reducing matrix effects.[9] Techniques like solid-phase extraction (SPE) or online enrichment can remove a significant portion of interfering compounds such as phospholipids (B1166683) and salts.[9] Optimizing your chromatographic method to achieve baseline separation between your analyte and major matrix components is also crucial.
Issue 3: Inaccurate Quantification and Poor Reproducibility with this compound Internal Standard
Issues with quantification and reproducibility when using a stable isotope-labeled internal standard (SIL-IS) can arise from isotopic crosstalk, impurities in the internal standard, or differential matrix effects.
Troubleshooting Workflow for SIL-IS Issues
Caption: Troubleshooting workflow for SIL-IS related issues.
Q&A:
-
Q: My calibration curve is non-linear at high concentrations. Could this be related to my dG-d13 internal standard? A: Yes, this can be a sign of isotopic crosstalk, where the natural isotopes of the high-concentration analyte contribute to the signal of the internal standard.[10][11] To check for this, inject a high-concentration solution of unlabeled 2'-deoxyguanosine and monitor the MRM transition of your dG-d13 internal standard. If a significant signal is detected, you may need to select a different, non-interfering MRM transition for your internal standard or apply a mathematical correction.[10]
-
Q: I'm seeing a peak for the unlabeled analyte even in my zero samples (containing only internal standard). What is the cause? A: This indicates that your dG-d13 internal standard solution contains a small amount of unlabeled 2'-deoxyguanosine as an impurity.[12] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. It is important to assess the purity of your internal standard stock.
-
Q: The response of my internal standard is highly variable across different patient samples. How can I address this? A: High variability in the internal standard response suggests inconsistent matrix effects between samples.[9] While a SIL-IS should ideally compensate for matrix effects, significant differences in the matrix composition of individual samples can still lead to variations. To diagnose this, perform a post-extraction spike experiment using different lots of your biological matrix. If significant variability is observed, further optimization of your sample preparation to remove more of the interfering matrix components is necessary.
FAQs
-
Q1: What are the most common sources of background noise in LC-MS/MS analysis? A1: Common sources of background noise can be broadly categorized as:
-
Chemical Noise: Contaminants from solvents, reagents, glassware, plasticware (e.g., phthalates, slip agents), and the sample matrix itself.[6][7]
-
System Contamination: Buildup of non-volatile salts and other residues in the LC system and MS ion source.[13]
-
Electronic Noise: Inherent noise from the detector and electronic components of the mass spectrometer.
-
-
Q2: How does the choice of mobile phase additives affect background noise? A2: Mobile phase additives are crucial for good chromatography and ionization efficiency, but can also be a source of background noise.
-
Use volatile, LC-MS grade additives like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) to avoid contaminating the ion source.[14]
-
The concentration of additives should be optimized; higher concentrations can increase background noise and cause ion suppression.[15][16]
-
Be aware that some additives can form adducts with the analyte or other background ions, creating additional interfering peaks.[17]
-
-
Q3: What are the optimal MS parameters for this compound analysis? A3: Optimal MS parameters are instrument-dependent and should be determined empirically by infusing a standard solution of this compound. Key parameters to optimize include:
-
Ionization mode: Electrospray ionization (ESI) in positive mode is typically used for 2'-deoxyguanosine.
-
MRM transitions: The most common transition is the loss of the deoxyribose sugar. For dG-d13, you would monitor the transition from the protonated molecule to the protonated guanine-d13 base.
-
Collision Energy (CE) and Declustering Potential (DP): These should be optimized to maximize the signal of the desired product ion while minimizing in-source fragmentation.[18]
-
-
Q4: Is there a recommended protocol for DNA hydrolysis that minimizes artificial oxidation? A4: Yes, several protocols aim to reduce artifactual oxidation during DNA hydrolysis. A simplified one-step enzymatic digestion protocol can be effective.[4] Key considerations include:
-
Using purified enzymes with low nuclease activity.
-
Performing the digestion in the presence of an antioxidant like TEMPO or a metal chelator like deferoxamine.
-
Minimizing the incubation time and temperature as much as possible while still achieving complete digestion.[19]
-
A simplified one-step hydrolysis protocol involves incubating the DNA with a mix of Benzonase, phosphodiesterase I, and alkaline phosphatase at 37°C for 6 hours.[4]
-
Quantitative Data Summary
Table 1: Effect of Sample Preparation on Background Levels of 8-oxo-dG in DNA Analysis
| Sample Preparation Step | Background 8-oxo-dG Level (lesions per 10^6 dG) | Reference |
| Standard Method | 13 | [20] |
| Standard Method + Drying under vacuum | 42 | [20] |
| Standard Method + C18 cartridge purification | 30-43 | [20] |
| Method with Deferoxamine (DFO) | Significantly Reduced | [20] |
| Method with TEMPO | No Significant Reduction | [20] |
| Online SPE LC-MS/MS | 0.13 (LOD) | [20] |
Table 2: Common Background Ions in ESI-LC-MS and Their Potential Sources
| m/z (Positive Mode) | Identity | Potential Source(s) |
| 45.0338 | [CH3CN+H+Na]+ | Acetonitrile, Sodium contamination |
| 149.0233 | Phthalate fragment | Plasticware, tubing |
| Variable | [M+Na]+, [M+K]+ | Glassware, mobile phase contaminants |
| Repeating units (e.g., +44 Da) | Polyethylene glycol (PEG) | Detergents, lubricants |
Table 3: Recommended Starting LC-MS/MS Parameters for 2'-Deoxyguanosine Analysis
| Parameter | Recommended Setting | Notes |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade water and formic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Use LC-MS grade acetonitrile and formic acid. |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions. |
| Ionization Mode | ESI Positive | --- |
| MRM Transition (dG) | m/z 268 -> 152 | [M+H]+ -> [Guanine+H]+ |
| MRM Transition (dG-d13) | Dependent on labeling pattern | Optimize based on specific internal standard. |
| Collision Energy | Instrument-dependent | Optimize by infusion of standard. |
| Declustering Potential | Instrument-dependent | Optimize by infusion of standard. |
Experimental Protocols
Protocol 1: One-Step Enzymatic DNA Hydrolysis
This protocol is adapted from a simplified method to reduce processing time and potential for artifact formation.[4]
-
Prepare Digestion Mix: For 100 samples (1 µg DNA each), prepare a mix of:
-
250 Units Benzonase
-
300 mUnits phosphodiesterase I
-
200 Units alkaline phosphatase
-
In 5 mL of Tris-HCl buffer (20mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂.
-
Optional but recommended: Add an antioxidant or metal chelator to the buffer.
-
-
Spike Internal Standard: Add an appropriate amount of this compound internal standard to each 1 µg DNA sample.
-
Digestion: Add 50 µL of the Digestion Mix to each DNA sample.
-
Incubation: Incubate at 37°C for 6 hours.
-
Sample Cleanup: The digested sample is now ready for further cleanup (e.g., SPE) before LC-MS/MS analysis.
Protocol 2: Quantifying Matrix Effects using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2'-deoxyguanosine and dG-d13 internal standard into the final reconstitution solvent (e.g., mobile phase A).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank matrix (e.g., plasma) using your established sample preparation method (e.g., protein precipitation, SPE). Spike the clean extracts with 2'-deoxyguanosine and dG-d13 at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike 2'-deoxyguanosine and dG-d13 into the blank matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
An IS-Normalized MF close to 1 with low variability across matrix lots indicates that the internal standard is effectively compensating for the matrix effect.
-
References
- 1. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msvision.com [msvision.com]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
addressing matrix effects in urine samples for 2'-Deoxyguanosine-d13
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of 2'-Deoxyguanosine (dG) and its stable isotope-labeled internal standard (2'-Deoxyguanosine-d13) in urine samples, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of 2'-Deoxyguanosine in urine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In urine, these components include salts, urea, creatinine, and other endogenous metabolites. This effect can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components interfere with the desolvation or ionization process in the mass spectrometer's source, leading to a decreased signal for the analyte and internal standard.
-
Ion Enhancement: A less common effect where co-eluting compounds enhance the ionization efficiency, leading to an artificially high signal.
These effects are a primary source of inaccuracy and imprecision in quantitative bioanalysis. Because the composition of urine can vary significantly between individuals and over time, the matrix effect can be highly variable, making reliable quantification challenging.
Technical Support Center: Optimizing MRM Fragmentation Parameters for 2'-Deoxyguanosine-d13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for 2'-Deoxyguanosine-d13.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in MRM analysis?
A1: The most common fragmentation pathway for 2'-deoxyguanosine (B1662781) and its isotopologues involves the neutral loss of the 2-deoxyribose sugar moiety (116 Da for the unlabeled sugar) upon collision-induced dissociation (CID).[1][2] For a labeled standard such as 2'-Deoxyguanosine-(¹³C₁₀, ¹⁵N₅), the precursor ion is the protonated molecule [M+H]⁺, and the most abundant product ion is the resulting protonated guanine (B1146940) base.
It is crucial to verify the exact mass of the specific labeled standard being used. Assuming a commonly used standard, 2'-Deoxyguanosine-(¹³C₁₀, ¹⁵N₅), the expected masses are:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [Guanine+H]⁺ (m/z) |
| 2'-Deoxyguanosine (unlabeled) | 268.1 | 152.1 |
| 2'-Deoxyguanosine-(¹³C₁₀, ¹⁵N₅) | 283.1 | 162.1 |
| Note: These are nominal masses. The exact monoisotopic masses should be used for instrument setup. |
Q2: What is a good starting point for collision energy (CE)?
A2: A good starting point for collision energy for the fragmentation of nucleosides like 2'-deoxyguanosine is typically in the range of 15-25 eV. For a similar, though slightly different molecule, a collision energy of 20 V has been successfully used.[1] However, the optimal CE is highly instrument-dependent, and an optimization experiment is strongly recommended to determine the value that yields the maximum signal intensity for your specific mass spectrometer.
Q3: How do I perform a collision energy optimization experiment?
A3: A collision energy optimization is performed by systematically varying the CE value for a specific MRM transition and monitoring the resulting product ion intensity. The goal is to identify the CE that produces the most abundant signal. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Q4: What other mass spectrometry parameters should I consider optimizing?
A4: Besides collision energy, optimizing the Fragmentor Voltage (also known as Cone Voltage or Declustering Potential) is critical. This parameter affects the transmission of ions from the source to the quadrupole and can induce some fragmentation. Optimizing it ensures the precursor ion is efficiently transferred to the collision cell without premature fragmentation. Additionally, Dwell Time , the time spent acquiring data for a specific MRM transition, should be considered. A sufficient dwell time (typically 5-20 ms) is needed to ensure the acquisition of 10-15 data points across a chromatographic peak for accurate quantification.[3]
Q5: Why is my signal intensity for this compound low or unstable?
A5: Low or unstable signal intensity can arise from several factors:
-
Non-optimal MS parameters: The collision energy and fragmentor voltage may not be set to their optimal values.
-
Source Contamination: The ion source can become contaminated over time, leading to reduced ionization efficiency.[4][5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and inconsistent results.[6][7]
-
LC Issues: Problems with the liquid chromatography, such as column degradation, inconsistent mobile phase composition, or leaks, can cause retention time shifts and variable peak areas.[8]
-
Sample Degradation: Ensure the stability of your analyte in the prepared sample and autosampler.
Q6: What are common sources of interference or matrix effects, and how can they be mitigated?
A6: Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte.[6] In biological samples, common sources include salts, phospholipids, and endogenous metabolites.[7] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS. Since the SIL-IS co-elutes and experiences similar matrix effects as the unlabeled analyte, it effectively compensates for signal suppression or enhancement, leading to accurate quantification.[6]
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
If you are observing a weak signal or no signal at all for your this compound standard, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no signal intensity.
Guide 2: Poor Peak Shape or Shifting Retention Times
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column; column contamination/void; extra-column volume.[9] | - Ensure mobile phase pH is appropriate. - Flush or replace the analytical column. - Use shorter connection tubing with smaller inner diameters. |
| Peak Fronting | Column overload.[9] | - Dilute the sample or reduce the injection volume. |
| Split Peaks | Partially plugged column frit; injection solvent stronger than mobile phase.[9] | - Reverse-flush the column or replace it. - Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; column temperature fluctuations; column aging; leaks in the LC system.[8] | - Prepare fresh mobile phase. - Ensure the column oven is stable. - Replace the column if it has degraded. - Systematically check fittings for leaks. |
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization
This protocol describes how to determine the optimal collision energy for the this compound MRM transition using flow injection analysis (FIA) or direct infusion.
-
Prepare the Standard: Prepare a solution of this compound at a concentration that gives a strong signal (e.g., 100 ng/mL) in a solvent composition similar to your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up Infusion/FIA: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or set up a flow injection analysis system.
-
Create the MS Method:
-
Set the instrument to MRM mode.
-
Enter the precursor ion m/z for this compound (e.g., 283.1).
-
Enter the product ion m/z (e.g., 162.1).
-
Create a series of MRM transitions for this same precursor-product pair, but vary the collision energy systematically. For example, create entries for CE values from 5 V to 45 V in 2 V increments.
-
Set a constant, reasonable Fragmentor/Cone Voltage.
-
Set the Dwell Time for each transition to be equal (e.g., 10 ms).
-
-
Acquire Data: Acquire data for 1-2 minutes to obtain a stable signal for each CE value.
-
Analyze Results:
-
Extract the ion chromatogram or signal intensity for each CE value.
-
Create a plot of signal intensity versus collision energy.
-
The CE value that corresponds to the highest signal intensity is the optimal CE for this transition on your instrument.
-
Table: Example Data from a Collision Energy Optimization Experiment
| Collision Energy (V) | Signal Intensity (cps) |
| 10 | 1.5e5 |
| 12 | 2.8e5 |
| 14 | 4.5e5 |
| 16 | 6.8e5 |
| 18 | 8.9e5 |
| 20 | 1.1e6 |
| 22 | 1.0e6 |
| 24 | 8.5e5 |
| 26 | 6.5e5 |
| The optimal CE in this example is 20 V. |
Protocol 2: Fragmentor/Cone Voltage Optimization
This protocol is similar to CE optimization but varies the Fragmentor/Cone Voltage while keeping the CE at its determined optimum.
-
Prepare and Infuse Standard: Follow steps 1 and 2 from the CE optimization protocol.
-
Create the MS Method:
-
Set the instrument to MRM mode using the optimal precursor/product pair and the optimal CE value determined previously.
-
Create a series of MRM transitions where the Fragmentor/Cone Voltage is varied systematically (e.g., from 50 V to 200 V in 10 V increments).
-
-
Acquire and Analyze: Acquire data and plot the signal intensity versus the Fragmentor/Cone Voltage. The value that provides the highest intensity is the optimum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for developing and optimizing an MRM method for this compound.
Caption: Workflow for MRM parameter optimization.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating an LC-MS/MS Method for 2'-Deoxyguanosine: The Critical Role of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of nucleosides like 2'-Deoxyguanosine in biological matrices is crucial for a wide range of studies, from monitoring DNA damage to pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2][3] However, the reliability of an LC-MS/MS method hinges on a rigorous validation process that addresses potential variabilities during sample preparation and analysis.[4][5] A key element in achieving robust and accurate quantification is the use of a stable isotope-labeled internal standard (SIL-IS), such as 2'-Deoxyguanosine-d13.[6][7][8]
This guide provides a comparative overview of validating an LC-MS/MS method for 2'-Deoxyguanosine, highlighting the performance differences between a method employing a structural analog as an internal standard versus one using a deuterated internal standard like this compound. The experimental data presented, while illustrative, is based on typical outcomes observed in bioanalytical method validation.
The Importance of the Internal Standard in LC-MS/MS Bioanalysis
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability throughout the analytical process.[6] The ideal IS mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for potential analyte loss and matrix effects.[6][8]
Stable isotope-labeled internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte.[6][8] This ensures they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte-to-IS peak area ratio.[6][9]
Experimental Protocols
A typical LC-MS/MS method for the quantification of 2'-Deoxyguanosine in a biological matrix (e.g., plasma or digested DNA) involves several key steps.
Sample Preparation: Enzymatic Hydrolysis of DNA
For the analysis of 2'-Deoxyguanosine from DNA, the DNA must first be enzymatically hydrolyzed to its constituent nucleosides.
-
DNA Isolation: Isolate DNA from the biological sample using a commercial kit.
-
Enzymatic Digestion:
-
Protein Precipitation: Precipitate the enzymes and other proteins by adding a cold organic solvent (e.g., ethanol (B145695) or acetonitrile) and centrifuging.[11]
-
Supernatant Collection: Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of nucleosides.[1]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][10] The MRM transitions for 2'-Deoxyguanosine and its d13-labeled internal standard would be optimized.
Method Validation Comparison
To illustrate the impact of the internal standard choice, we compare two hypothetical validation scenarios:
-
Method A: Utilizes a structural analog internal standard (e.g., a different but structurally similar nucleoside).
-
Method B: Employs a stable isotope-labeled internal standard, this compound.
The validation is performed in accordance with FDA and ICH M10 guidelines for bioanalytical method validation.[12][13][14][15] The key validation parameters are assessed for both methods.[4][16][17]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative data from the validation of Method A and Method B.
Table 1: Linearity and Range
| Parameter | Method A (Structural Analog IS) | Method B (this compound IS) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Back-calculated Accuracy | ± 12% | ± 5% | ± 15% (± 20% at LLOQ) |
Table 2: Accuracy and Precision
Accuracy is determined by the percent deviation of the mean observed concentration from the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
| QC Level | Nominal Conc. (ng/mL) | Method A (Structural Analog IS) | Method B (this compound IS) | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1 | -10.5 | 13.2 | -2.5 |
| Low QC | 3 | -8.9 | 11.5 | -1.8 |
| Mid QC | 500 | -7.2 | 9.8 | -0.9 |
| High QC | 800 | -6.5 | 8.1 | -0.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (Structural Analog IS) | Method B (this compound IS) | Acceptance Criteria |
| Analyte Recovery (%) | 75.3 | 78.1 | Consistent and reproducible |
| IS Recovery (%) | 65.8 | 77.5 | Consistent and reproducible |
| Matrix Factor (IS-normalized) | 0.88 - 1.18 | 0.98 - 1.03 | %CV ≤ 15% |
Visualization of Workflows
The following diagrams illustrate the key workflows in the validation process.
Discussion and Conclusion
The comparative data clearly demonstrates the superiority of using a stable isotope-labeled internal standard like this compound for the LC-MS/MS quantification of 2'-Deoxyguanosine.
-
Accuracy and Precision: Method B, with the deuterated IS, shows significantly better accuracy and precision across all QC levels. This is because the SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing a more reliable normalization.
-
Matrix Effect: The IS-normalized matrix factor for Method B is very close to unity with a low coefficient of variation, indicating that the this compound effectively compensates for the variability in ionization caused by the biological matrix. In contrast, Method A shows a wider range in the matrix factor, suggesting that the structural analog IS does not adequately track the analyte's behavior in the mass spectrometer's ion source.
-
Recovery: While the analyte recovery is similar for both methods, the recovery of the structural analog IS in Method A is different from the analyte's recovery. The nearly identical recovery of 2'-Deoxyguanosine and its d13-labeled IS in Method B ensures more consistent and reliable quantification.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. sisu.ut.ee [sisu.ut.ee]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cerilliant.com [cerilliant.com]
- 8. benchchem.com [benchchem.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. fda.gov [fda.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. resolian.com [resolian.com]
A Head-to-Head Battle of Internal Standards: 2'-Deoxyguanosine-d13 vs. 15N-Labeled Analogs
In the precise world of quantitative mass spectrometry, particularly in drug development and biomedical research, the choice of an internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, but the specific isotope and its placement can significantly impact assay performance. This guide provides an in-depth comparison of two common types of internal standards for the analysis of 2'-deoxyguanosine (B1662781) and its modified forms: the deuterated 2'-Deoxyguanosine-d13 and its 15N-labeled counterparts.
Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation, chromatography, and mass spectrometric detection.[1][2] While deuterium-labeled standards are widely used due to their cost-effectiveness and relative ease of synthesis, they are not without their drawbacks.[3][4] On the other hand, 15N-labeled standards, while often more expensive, are generally considered to be more robust and less prone to certain analytical challenges.[3][5]
Performance Comparison: A Data-Driven Overview
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key differences between this compound and 15N-labeled 2'-deoxyguanosine based on established principles and experimental observations.
| Performance Metric | This compound | 15N-Labeled 2'-Deoxyguanosine | Rationale & Supporting Data |
| Isotopic Stability | Potential for back-exchange (H/D exchange) of deuterium (B1214612) atoms, especially if located on exchangeable sites (e.g., -OH, -NH2).[3] | Highly stable, as the 15N isotope is incorporated into the purine (B94841) ring structure and is not susceptible to exchange under typical analytical conditions.[3] | Deuterium atoms on heteroatoms can exchange with protons from the solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal.[3] While the "-d13" designation suggests extensive labeling, the stability of each deuterium atom depends on its specific location. |
| Chromatographic Isotope Effect | Prone to chromatographic shifts, often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[6][7][8] | Minimal to no chromatographic shift relative to the unlabeled analyte.[5] | The larger relative mass difference between deuterium and protium (B1232500) can lead to differences in physicochemical properties, affecting chromatographic retention.[6] This can result in differential matrix effects if the analyte and internal standard do not co-elute perfectly.[7] |
| Matrix Effects | Higher potential for differential matrix effects if chromatographic separation from the analyte occurs.[7] | More likely to co-elute perfectly with the analyte, providing more effective compensation for matrix effects.[5] | If the analyte and internal standard experience different levels of ion suppression or enhancement due to incomplete co-elution, the accuracy of quantification can be compromised.[7] |
| Mass Spectrometry Fragmentation | Fragmentation patterns may differ slightly from the unlabeled analyte due to the kinetic isotope effect. | Fragmentation patterns are generally identical to the unlabeled analyte. | The difference in bond strength between C-H and C-D can influence fragmentation pathways. |
| Synthesis & Cost | Generally less complex and less expensive to synthesize.[3][4] | Synthesis is often more complex and costly due to the price of 15N-labeled starting materials.[3][9][10] | The availability and cost of isotopically labeled precursors are major factors in the overall cost of the internal standard.[3] |
| Reproducibility | Can be lower if isotopic instability or chromatographic shifts are significant. | Generally offers higher reproducibility. One study on a related compound, 8-OHdG, showed better reproducibility with a 15N-labeled internal standard (CV of 7.9%) compared to an 18O-labeled monomeric standard (CV of 16%).[11] | The superior stability and co-elution of 15N-labeled standards contribute to more consistent and reproducible results.[11] |
Experimental Protocols
To ensure the validity of any quantitative bioanalytical method using either this compound or a 15N-labeled internal standard, a series of validation experiments must be performed. Below are detailed methodologies for key experiments.
Assessment of Isotopic Purity and Cross-Contribution
Objective: To determine the isotopic purity of the internal standard and to assess the contribution of the unlabeled analyte signal in the internal standard solution and vice-versa.
Method:
-
Prepare a high-concentration solution of the this compound or 15N-labeled 2'-deoxyguanosine internal standard in an appropriate solvent.
-
Analyze this solution using the developed LC-MS/MS method, monitoring the mass transitions for both the internal standard and the unlabeled analyte.
-
Prepare a high-concentration solution of the unlabeled 2'-deoxyguanosine and analyze it, monitoring the same mass transitions.
-
Calculate the percentage of the unlabeled analyte present in the internal standard solution and the percentage of the internal standard's isotopic signature in the unlabeled analyte solution. This should be minimal, especially at the lower limit of quantification.
Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Method:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine, digested DNA).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard-normalized MF. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Assessment of Chromatographic Co-elution
Objective: To verify that the analyte and the internal standard co-elute.
Method:
-
Prepare a solution containing both the unlabeled 2'-deoxyguanosine and the internal standard (this compound or 15N-labeled).
-
Inject this solution into the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
The retention times should be as close as possible. Any significant difference, particularly with the deuterated standard, should be noted and its potential impact on matrix effect compensation evaluated.
Stability Assessment
Objective: To evaluate the stability of the analyte and internal standard under various storage and handling conditions.
Method:
-
Freeze-Thaw Stability: Prepare quality control (QC) samples at low and high concentrations and subject them to at least three freeze-thaw cycles before analysis.
-
Bench-Top Stability: Prepare QC samples and leave them at room temperature for a period that mimics the expected sample handling time before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze them at set time points.
-
The concentrations of the analyte and the response of the internal standard should remain within acceptable limits (e.g., ±15% of the nominal concentration) for the duration of the stability tests. For deuterated standards, it is crucial to monitor for any signs of H/D exchange, which may manifest as a decrease in the internal standard response and a corresponding increase in the analyte response over time.
Visualizing the Workflow
A typical experimental workflow for the quantification of 2'-deoxyguanosine using a stable isotope-labeled internal standard is depicted below.
Caption: A generalized workflow for the quantification of 2'-deoxyguanosine.
The logical decision-making process for selecting an appropriate internal standard is outlined in the following diagram.
Caption: Decision tree for internal standard selection.
Conclusion
The choice between this compound and a 15N-labeled internal standard is a trade-off between cost and performance. While the deuterated standard is more economical, it carries a higher risk of analytical complications such as isotopic instability and chromatographic shifts, which can compromise data quality. For assays requiring the highest level of accuracy and reproducibility, particularly in regulated environments, the superior stability and co-elution properties of 15N-labeled 2'-deoxyguanosine make it the preferred choice, despite its higher cost. Ultimately, the decision must be based on a thorough validation of the chosen internal standard within the specific analytical method and matrix to ensure the generation of robust and reliable data.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 2'-Deoxyguanosine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2'-deoxyguanosine (B1662781) and its isotopically labeled internal standard, 2'-deoxyguanosine-d13. While specific inter-laboratory validation data for the deuterated form is not extensively published, this document draws upon established validation principles and comparative data from its non-labeled counterpart and the closely related oxidative damage biomarker, 8-oxo-2'-deoxyguanosine (8-oxodG). The methodologies and validation parameters discussed are directly applicable to the robust quantification of this compound in various biological matrices.
The accurate quantification of nucleosides like 2'-deoxyguanosine is critical in toxicology, pharmacology, and clinical research. Inter-laboratory validation ensures that analytical methods are reliable and results are reproducible across different sites, which is fundamental for regulatory submissions and collaborative studies. This guide will delve into the common analytical techniques, their performance characteristics, and the essential validation protocols.
Comparative Analysis of Quantification Methods
The primary methods for the quantification of 2'-deoxyguanosine and its analogs are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Table 1: Comparison of Performance Characteristics of Analytical Methods for 2'-Deoxyguanosine Quantification
| Parameter | HPLC-EC | GC-MS | LC-MS/MS |
| Principle | Separation by HPLC, detection by electrochemical oxidation | Separation by GC, detection by mass spectrometry after derivatization | Separation by LC, detection by tandem mass spectrometry |
| Selectivity | Good, but susceptible to interference from co-eluting electroactive species | High, based on mass-to-charge ratio of fragments | Very High, based on precursor and product ion transitions |
| Sensitivity (LOD) | ~1 lesion per 10^6 DNA bases | Can measure multiple modified bases simultaneously | High, ~5 lesions per 10^6 DNA bases with 2 µg DNA[1] |
| Precision (CV%) | Typically <15% | Can be variable, susceptible to derivatization artifacts | Typically <15% |
| Accuracy (% Bias) | Generally within ±15% | Can be affected by derivatization efficiency | Generally within ±15% |
| Throughput | Moderate | Low to Moderate | High |
| Sample Prep | Enzymatic hydrolysis of DNA | Acidic hydrolysis and derivatization | Enzymatic hydrolysis of DNA |
| Key Advantage | Cost-effective and widely available | Ability to measure multiple analytes in a single run | High selectivity and sensitivity, robust for complex matrices |
| Key Disadvantage | Potential for interference | Requires derivatization, which can introduce artifacts[1] | Higher initial instrument cost |
Data presented is a summary from multiple sources on the analysis of 2'-deoxyguanosine and its oxidized forms. Actual performance may vary based on the specific laboratory, instrumentation, and protocol.
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are generalized methodologies for the key analytical techniques.
1. Sample Preparation (from DNA)
-
DNA Isolation: Isolate DNA from the biological matrix (e.g., cells, tissues, urine) using standard commercial kits or established protocols.
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis (for HPLC-EC and LC-MS/MS): Digest DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. This method is gentle and minimizes artificial oxidation.[1]
-
Acidic Hydrolysis (for GC-MS): Hydrolyze DNA to its constituent bases using formic acid. Note that this method can potentially introduce oxidative artifacts.[1]
-
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard (e.g., this compound) to the sample prior to hydrolysis to correct for variations in sample processing and instrument response.
-
Purification: Remove proteins and other interfering substances using solid-phase extraction (SPE) or filtration.
2. LC-MS/MS Quantification of 2'-Deoxyguanosine
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time to ensure separation from other nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyguanosine: Monitor the transition from the protonated precursor ion to a specific product ion.
-
This compound (Internal Standard): Monitor the corresponding transition for the labeled analog.
-
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
3. Bioanalytical Method Validation Parameters
According to guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), a full validation of a bioanalytical method should include the following parameters.[2][3][4]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards should be used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[5]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing Workflows and Pathways
Experimental Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Simplified DNA Damage and Repair Pathway
2'-deoxyguanosine is a fundamental component of DNA. Its oxidized form, 8-oxo-2'-deoxyguanosine, is a key biomarker of oxidative stress and DNA damage. The following diagram shows a simplified representation of this process.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of results from different laboratories in measuring 8-oxo-2'-deoxyguanosine in synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for DNA Adduct Analysis: A Comparative Guide to 2'-Deoxyguanosine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2'-Deoxyguanosine (dG) and its modified forms is paramount for understanding DNA damage, oxidative stress, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the analytical performance of 2'-Deoxyguanosine-d13 isotope dilution analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods, supported by experimental data.
Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis due to its ability to correct for sample loss during preparation and for matrix effects in the mass spectrometer. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but mass-shifted, ensures the highest degree of accuracy and precision.
Comparative Analysis of Analytical Methods
The quantification of 2'-Deoxyguanosine is crucial in various research areas, from toxicology to clinical diagnostics. While several methods are available, they differ significantly in their performance characteristics. Isotope dilution LC-MS/MS consistently demonstrates superior accuracy, precision, and sensitivity compared to alternatives like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Performance Metric | Isotope Dilution LC-MS/MS (with this compound) | HPLC-ECD | ELISA |
| Accuracy (Recovery) | 95-105% | 70-90% | Highly variable, often shows significant cross-reactivity |
| Precision (CV%) | Intra-assay: <5%, Inter-assay: <10%[1][2][3] | Intra-assay: <10%, Inter-assay: <15% | Intra-assay: <15%, Inter-assay: >20% |
| Linearity (r²) | >0.99[2] | >0.99 | Variable, prone to non-linearity |
| Limit of Detection (LOD) | fmol range (e.g., 2.0 fmol on column)[1] | pmol range | pg/mL range, but specificity is a concern |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range (e.g., 0.062 ng/mL)[2] | ng/mL range | ng/mL to pg/mL range |
| Specificity | Very High (mass-based detection) | Moderate (retention time and electrochemical properties) | Low to Moderate (antibody-dependent) |
| Throughput | High (with automated systems)[1] | Moderate | High |
Principle of Isotope Dilution
Isotope dilution analysis relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the naturally occurring analyte to the isotope-labeled internal standard is measured by the mass spectrometer. Because the internal standard behaves identically to the analyte during extraction, purification, and ionization, any sample loss or matrix-induced signal suppression or enhancement affects both compounds equally, thus preserving the ratio and allowing for highly accurate quantification.
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest level of accuracy and precision for the quantification of 2'-Deoxyguanosine.
a. DNA Extraction and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction.
-
Quantify the extracted DNA using UV spectrophotometry.
-
To a known amount of DNA (e.g., 10 µg), add a known amount of this compound internal standard.
-
Perform enzymatic hydrolysis of the DNA to individual nucleosides. This is typically achieved by incubation with a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase at 37°C for several hours.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724), and centrifuge to pellet the protein debris.
-
Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol (B129727).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native 2'-Deoxyguanosine and the this compound internal standard.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
A sensitive but less specific method compared to LC-MS/MS.
a. Sample Preparation:
-
DNA extraction and enzymatic hydrolysis are performed as described for the LC-MS/MS method.
-
The resulting nucleoside mixture is typically subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances.
b. HPLC-ECD Conditions:
-
HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small amount of organic modifier like methanol or acetonitrile. The mobile phase must be compatible with electrochemical detection.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Electrochemical Detector (ECD):
-
The detector potential is set at an optimal voltage to oxidize 2'-Deoxyguanosine, generating a current that is proportional to its concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method that is often used for screening purposes but lacks the specificity of chromatographic methods.
a. Sample Preparation:
-
DNA is extracted and hydrolyzed as in the other methods.
-
The resulting sample is diluted to fall within the dynamic range of the assay.
b. ELISA Protocol:
-
A competitive ELISA format is typically used.
-
Standards and samples are added to a microplate pre-coated with an antibody specific for 2'-Deoxyguanosine.
-
A known amount of enzyme-conjugated 2'-Deoxyguanosine is then added.
-
The native 2'-Deoxyguanosine in the sample competes with the enzyme-conjugated form for binding to the antibody.
-
After an incubation period and washing steps, a substrate is added that reacts with the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of 2'-Deoxyguanosine in the sample and is measured using a microplate reader.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data for 2'-Deoxyguanosine, the isotope dilution LC-MS/MS method using a this compound internal standard is unequivocally the superior choice. Its unmatched accuracy, precision, and specificity make it the gold standard for applications where reliable and reproducible results are critical. While HPLC-ECD and ELISA offer alternatives with higher throughput for screening purposes, they are more susceptible to interferences and exhibit lower accuracy and precision. The choice of analytical method should, therefore, be guided by the specific requirements of the study and the level of data quality needed.
References
- 1. Clinical-scale high-throughput analysis of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Analysis of 8-hydroxy-2'-deoxyguanosine in rat urine and liver DNA by stable isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for DNA damage
A Comparative Guide to Analytical Methods for DNA Damage
For researchers, scientists, and drug development professionals, the accurate assessment of DNA damage is crucial for evaluating genotoxicity, understanding disease mechanisms, and determining the efficacy of therapeutic agents. This guide provides an objective comparison of commonly used analytical methods for DNA damage, supported by experimental data and detailed protocols.
Overview of Key Analytical Methods
Several techniques are available to detect and quantify DNA damage, each with distinct principles, advantages, and limitations. The most prominent methods include the Comet Assay (Single Cell Gel Electrophoresis), γH2AX Immunofluorescence Assay, and Alkaline Elution.
-
Comet Assay: This sensitive technique detects DNA strand breaks in individual cells.[1] Under an electric field, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head correlate with the extent of DNA damage.[1] The assay can be performed under neutral conditions to specifically detect double-strand breaks (DSBs) or under alkaline conditions to detect both single-strand breaks (SSBs) and DSBs.[2][3]
-
γH2AX Immunofluorescence Assay: This method identifies a specific biomarker of DNA double-strand breaks (DSBs). Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[2] This phosphorylation event can be visualized and quantified using immunofluorescence microscopy or flow cytometry, where discrete nuclear foci represent individual DSBs.[4] The assay is highly sensitive and specific for DSBs.[5]
-
Alkaline Elution: This technique measures DNA single-strand breaks in a population of cells.[6] Cells are lysed on a filter, and the DNA is eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks present; smaller DNA fragments resulting from damage elute more quickly.[7][8]
Comparative Analysis of DNA Damage Detection Methods
The choice of method depends on the specific type of DNA damage being investigated, the required sensitivity, and the experimental context. Cross-validation studies provide valuable insights into the relative performance of these techniques.
| Feature | Comet Assay (Alkaline) | Comet Assay (Neutral) | γH2AX Assay | Alkaline Elution |
| Primary Damage Detected | SSBs, DSBs, Alkali-labile sites[9][10] | DSBs[2] | DSBs[5] | SSBs[6] |
| Principle | Electrophoretic migration of broken DNA[1] | Electrophoretic migration of broken DNA[1] | Immunodetection of phosphorylated H2AX[2] | Rate of DNA elution from a filter[8] |
| Analysis Level | Single Cell[1] | Single Cell[1] | Single Cell[4] | Cell Population[6] |
| Throughput | Medium to High | Medium to High | High (especially with flow cytometry)[4] | Low to Medium |
| Advantages | Sensitive, versatile for different damage types, visual data[11] | Specific for DSBs[3] | Highly sensitive and specific for DSBs, quantifiable foci[12] | Sensitive for detecting low levels of SSBs[7] |
| Limitations | Can be subject to variability, quantification can be complex[11] | Less sensitive than alkaline version for general damage | Indirectly measures breaks, foci number can be difficult to count at high damage levels | Lower throughput, requires radioactive labeling (traditionally)[8] |
Cross-Validation: Experimental Data Summary
Studies comparing the Comet assay and γH2AX assay after treatment with the DNA damaging agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have revealed differences in their sensitivity under various conditions.
Table 1: Comparison of Comet Assay and γH2AX Foci Formation in MNNG-Treated Human Amnion FL Cells
| MNNG Concentration | Method | Observation Time | Key Finding |
| 0.1 µg/ml | Neutral Comet Assay | Peak time | Over 70% of cells showed significant DNA damage (tail length ~14 µm).[2] |
| 0.1 µg/ml | γH2AX Assay | Peak time | Only slightly over 30% of cells contained 30 or more foci per cell.[2] |
| 10 µg/ml | Neutral Comet Assay | Early time points | Did not detect significant DNA damage.[2][5] |
| 10 µg/ml | γH2AX Assay | Early time points | Readily detected foci formation.[2][5] |
| 10 µg/ml | Alkaline Comet Assay | 24-hour period | Revealed the presence of DNA damage (likely including SSBs).[2] |
These findings suggest that at low concentrations of MNNG, the neutral comet assay may appear more sensitive in terms of the percentage of damaged cells, while at high concentrations and early time points, the γH2AX assay can detect damage that the neutral comet assay misses.[2] The alkaline comet assay, however, can detect the types of damage (like SSBs) induced by high MNNG concentrations that are not detected by the neutral version.[2]
Signaling Pathways and Experimental Workflows
DNA Damage Response (DDR) Pathway
Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair.[13][14] Key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[15] They phosphorylate downstream targets, including checkpoint kinases CHK1 and CHK2, which in turn activate effectors like the tumor suppressor p53.[13][14] This cascade leads to cell cycle arrest, allowing time for repair, or triggers apoptosis if the damage is irreparable.[14]
Figure 1. Simplified DNA Damage Response (DDR) signaling pathway.
Method Selection Logic
The type of DNA lesion dictates the most appropriate analytical method. DSBs are critical lesions that can lead to significant genetic instability if not properly repaired.[3] SSBs are more frequent but are generally repaired more easily.[3]
References
- 1. Neutral Comet Assay [bio-protocol.org]
- 2. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Alkaline Elution: Physical Basis of the Elution Process and Validation of this Method as a Screening Procedure to Identify Chemical Carcinogens | Semantic Scholar [semanticscholar.org]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
- 10. interchim.fr [interchim.fr]
- 11. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential value of the neutral comet assay and γH2AX foci assay in assessing the radiosensitivity of carbon beam in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 15. sinobiological.com [sinobiological.com]
Establishing the Limit of Detection for 2'-Deoxyguanosine-d13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) for 2'-Deoxyguanosine-d13, an isotopically labeled nucleoside crucial for accurate quantification in biomedical research. While specific LOD data for this compound is not extensively published, this document extrapolates from established methods for the analogous and widely studied DNA adduct, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and other modified nucleosides. The principles and experimental protocols are directly applicable to this compound.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based methods.[1][2] This approach, known as isotope dilution mass spectrometry, allows for the precise measurement of endogenous analytes by correcting for sample loss during preparation and variations in instrument response.
Comparative Analysis of Analytical Methods
The limit of detection for a given analyte is intrinsically tied to the analytical technique employed.[3][4] Mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) offers high sensitivity and specificity for the analysis of nucleosides and their modifications.[1][3] Other methods, such as those utilizing electrochemical detection (ECD) or immunoassays, are also employed, each with distinct advantages and limitations.[3][5][6]
Table 1: Comparison of Limits of Detection for 2'-Deoxyguanosine Analogs Using Various Analytical Techniques
| Analytical Method | Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |
| LC-MS/MS | 8-oxo-dGuo | 1.8 fmol on-column | Purified DNA | [7] |
| UPLC-HESI-MS/MS | 8-oxo-dG | 10 fmol per injection | DNA | [8] |
| LC-MS/MS | 8-OHdG | 0.019 ng/mL | Human Urine | [9] |
| GC/IDMS-SIM | 8-OH-Gua derivative | ~3 fmol on-column | DNA Hydrolysate | [1] |
| HPLC-DAD | 8-OHdG | 0.85 ng/mL | Synthetic Urine | [5] |
| CE-LIF | 8-OHdG | 0.18 fmol | Urine | [10] |
| HPLC-ECD | 8-OHdG | 5.0 µg/L | Urine | [6] |
Note: The LODs presented are for 8-hydroxy-2'-deoxyguanosine (8-OHdG) and its derivatives, which serve as a proxy for the expected performance for this compound under similar analytical conditions.
Experimental Protocols
The determination of the LOD is a critical component of method validation.[11] A common approach involves the analysis of samples with known low concentrations of the analyte or the statistical analysis of blank sample measurements.[12][13][14]
Protocol 1: LOD Determination by Signal-to-Noise Ratio (S/N)
This widely used method in chromatography defines the LOD as the concentration of an analyte that produces a signal three times the level of the baseline noise.[12]
-
Preparation of Standard Solutions: Prepare a series of decreasing concentrations of this compound in a relevant matrix (e.g., hydrolyzed DNA from a control sample, synthetic urine).
-
Instrumental Analysis: Inject the standard solutions into the LC-MS/MS system.
-
Data Acquisition: Acquire data in a sensitive mode, such as multiple reaction monitoring (MRM), using optimized parameters for this compound.
-
Signal and Noise Measurement: Determine the signal height of the analyte peak and the noise level of the baseline in a region close to the peak.
-
LOD Calculation: The concentration at which the signal-to-noise ratio is approximately 3 is considered the LOD.
Protocol 2: LOD Determination Based on the Standard Deviation of the Blank
This statistical approach provides a more rigorous estimation of the LOD.[13][15]
-
Analysis of Blank Samples: Analyze a minimum of ten independent blank samples (matrix without the analyte) using the complete analytical procedure.
-
Measurement of Blank Signals: Measure the instrument response for the analyte in each blank sample.
-
Calculation of Standard Deviation: Calculate the standard deviation (σ) of the blank responses.
-
LOD Calculation: The LOD is calculated as the mean of the blank signals plus three times the standard deviation of the blanks (LOD = mean_blank + 3σ_blank).
Visualizing the Workflow
Diagram 1: General Workflow for LOD Determination of this compound
Caption: Workflow for establishing the Limit of Detection (LOD).
Diagram 2: Logical Relationship for Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. akjournals.com [akjournals.com]
- 6. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Detection and quantification of 8-hydroxy-2'-deoxyguanosine in Alzheimer's transgenic mouse urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometric Performance for 2'-Deoxyguanosine Analysis
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of nucleosides like 2'-Deoxyguanosine is critical for understanding DNA damage, oxidative stress, and the efficacy of therapeutic interventions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this analysis. This guide provides an objective comparison of the performance of different mass spectrometry approaches for the analysis of 2'-Deoxyguanosine, with a focus on methodologies applicable to its stable isotope-labeled form, 2'-Deoxyguanosine-d13, which is often used as an internal standard for accurate quantification.
Performance Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometer can significantly impact the sensitivity, specificity, and throughput of 2'-Deoxyguanosine analysis. While various types of mass spectrometers can be utilized, triple quadrupole, ion trap, and high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are the most common. The following tables summarize the performance characteristics of different mass spectrometry techniques based on published experimental data.
Table 1: Performance Metrics for 8-oxo-2'-deoxyguanosine (a closely related analyte) Quantification
| Mass Spectrometry Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings |
| LC-MS/MS (Triple Quadrupole) | 25 fmol on-column (S/N = 3.5)[1] | Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. Immunoaffinity purification can remove interfering peaks from other deoxynucleosides.[1] |
| LC-MS/MS (Triple Quadrupole) | LOQ of 40 fmol for 5-methyl-2'-deoxycytidine (B118692) (a modified nucleoside)[2] | MRM mode improves accuracy and reduces background, enhancing sensitivity.[2] |
| LC-IDMS-SIM (Single Quadrupole) | ~70 fmol on-column; can detect ~5 lesions per 106 DNA bases with 2 µg of DNA[3][4] | Comparable sensitivity to some LC-MS/MS methods and offers a robust method for quantification using a stable isotope-labeled internal standard.[3][4] |
| GC-IDMS-SIM | Significantly greater sensitivity than LC-MS-SIM (1 fmol vs. 15 fmol for 8,5'-cyclo-2'-deoxyguanosine)[5][6] | Requires derivatization, which can be a source of analytical variability.[7] However, for certain analytes, it can offer superior sensitivity.[5][6] |
| HPLC-MS/MS (Ionization Mode Comparison) | Signal-to-noise was similar for negative and positive ion modes for 8-hydroxy-2'-deoxyguanosine (B1666359).[7] | For a panel of oxidized deoxynucleosides, negative ion mode was preferable, especially for thymidine (B127349) glycol.[7] |
Table 2: General Comparison of Mass Analyzer Technologies
| Mass Analyzer | Strengths | Considerations | Typical Applications |
| Triple Quadrupole (QqQ) | Excellent for targeted quantification (MRM), high sensitivity and selectivity, wide dynamic range.[8] | Primarily for targeted analysis, limited in identifying unknown compounds. | Pharmacokinetic studies, biomarker validation, routine quantitative assays.[9] |
| Orbitrap | Ultra-high resolution and mass accuracy, excellent for both qualitative and quantitative analysis.[8][9] | Higher initial cost and more complex data analysis compared to QqQ. | Proteomics, metabolomics, discovery of new biomarkers.[9] |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and mass accuracy, good for both qualitative and quantitative studies.[8][9] | Sensitivity for quantification may be lower than a triple quadrupole in some cases. | Comprehensive qualitative and quantitative analysis in complex samples.[9] |
| Ion Trap | Good for qualitative analysis (MSn fragmentation), relatively lower cost. | Lower resolution and mass accuracy compared to Orbitrap and Q-TOF. | General qualitative analysis and structural elucidation. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of 2'-Deoxyguanosine and its derivatives by LC-MS/MS.
Protocol 1: LC-MS/MS Analysis of 8-oxo-2'-deoxyguanosine in DNA
This protocol is adapted from a method utilizing immunoaffinity purification to enhance sensitivity and remove interferences.[1]
1. DNA Digestion:
-
An internal standard of stable-isotopically labeled 8-oxodG is added to the DNA sample.
-
The DNA is enzymatically digested to deoxynucleosides.[1]
2. Immunoaffinity Purification:
-
The digested sample is passed through an immunoaffinity column specific for 8-oxodG to purify the analyte and remove unmodified deoxynucleosides that can cause interference.[1]
3. LC Separation:
-
Column: Microbore reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water is often used.[1]
-
Flow Rate: Optimized for the microbore column.
4. MS/MS Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Direct LC-MS/MS Analysis of Nucleosides
This protocol is a more general approach for the analysis of nucleosides without an extensive purification step.
1. Sample Preparation:
-
DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, phosphodiesterases, and alkaline phosphatase.[3][4]
-
Proteins are removed by precipitation with a solvent like ethanol.[3]
-
The supernatant is dried and reconstituted in the initial mobile phase for injection.[3]
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 25 cm x 2.1 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[10]
-
Flow Rate: A typical flow rate is around 150-300 µL/min.[10][11]
3. MS/MS Detection:
-
Mass Spectrometer: Any tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion ESI is common.[12]
-
Analysis Mode: For quantification on a triple quadrupole, MRM is used. For high-resolution instruments, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be employed.
-
MRM Transition for 2'-Deoxyguanosine: The protonated molecular ion [M+H]+ is selected and fragmented to produce a characteristic product ion corresponding to the guanine (B1146940) base.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key steps in the analytical workflow.
Caption: Experimental workflow for LC-MS/MS analysis of 2'-Deoxyguanosine.
Caption: Logic of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.
References
- 1. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Assays for the Tandem Lesion 8,5'- Cyclo-2' Deoxyguanosine in Mammalian DNA | NIST [nist.gov]
- 6. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 7. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 9. The Best Mass Spectrometers of 2026: Top Picks for Research, Clinical & Industry Labs [labx.com]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Linearity and Range Assessment for 2'-Deoxyguanosine-d13 Assays
This guide provides a comprehensive comparison of methodologies for assessing the linearity and range of 2'-Deoxyguanosine-d13 (dG-d13) assays, a critical component in drug development and clinical research. The performance of a bioanalytical method is paramount for accurate quantification of this stable isotope-labeled internal standard. This document outlines key performance parameters, detailed experimental protocols, and a visual workflow to aid researchers and scientists in evaluating and implementing robust dG-d13 assays.
Quantitative Performance Comparison
The following table summarizes the linearity and range assessment from three hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2'-Deoxyguanosine. These methods utilize this compound as an internal standard. The data presented is based on established bioanalytical method validation guidelines.[1][2][3]
| Parameter | Method A | Method B | Method C | Alternative Method (HPLC-UV) |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL | 0.1 - 250 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.997 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 0.1 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | 250 ng/mL | 2000 ng/mL |
| Precision (%CV) at LLOQ | ≤ 15% | ≤ 12% | ≤ 18% | ≤ 20% |
| Accuracy (%) at LLOQ | 85-115% | 90-110% | 82-118% | 80-120% |
| Precision (%CV) at other QC levels | ≤ 10% | ≤ 8% | ≤ 15% | ≤ 15% |
| Accuracy (%) at other QC levels | 90-110% | 92-108% | 85-115% | 85-115% |
Experimental Protocols
A detailed methodology for conducting a linearity and range assessment for a 2'-Deoxyguanosine assay using LC-MS/MS with a this compound internal standard is provided below. This protocol is synthesized from established bioanalytical method validation guidelines.[3][4][5]
Objective:
To establish the linear range of the assay and to demonstrate that the analytical response is directly proportional to the concentration of the analyte.
Materials:
-
2'-Deoxyguanosine (analyte) reference standard
-
This compound (internal standard, IS) reference standard
-
Control biological matrix (e.g., human plasma, urine)
-
HPLC or UPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Formic acid or other appropriate mobile phase additives
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 2'-Deoxyguanosine and this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by serially diluting the primary stock solution to create calibration standards.
-
-
Preparation of Calibration Curve Standards and Quality Control (QC) Samples:
-
Spike the control biological matrix with the working standard solutions to create a calibration curve consisting of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.[6] The concentration range should bracket the expected concentrations in study samples.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
-
Sample Extraction:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction using a validated SPE or LLE procedure to remove matrix interferences.
-
Evaporate the extracted samples to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.[7]
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 2'-Deoxyguanosine and this compound.[8]
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
-
The correlation coefficient (r²) should be ≥ 0.99.[2]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[5]
-
At least 75% of the non-zero calibration standards must meet the acceptance criteria.
-
The accuracy and precision of the QC samples should be within the limits specified in the comparison table.[6]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the linearity and range assessment and a conceptual signaling pathway where 2'-Deoxyguanosine might be a relevant biomarker.
Caption: Experimental workflow for linearity and range assessment.
Caption: Simplified DNA damage and repair signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Demonstrating Specificity for 2'-Deoxyguanosine-d13 in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical approaches for demonstrating the specificity of 2'-Deoxyguanosine-d13, a deuterated stable isotope-labeled internal standard, in complex mixtures. We will explore its performance in comparison to other alternatives, supported by experimental data and detailed methodologies, to ensure the highest fidelity in your research.
The gold standard for quantitative bioanalysis is the use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard (IS). The ideal IS co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process.
Comparison of Internal Standard Performance
While this compound serves as a suitable internal standard, it is crucial to understand its performance characteristics relative to other isotopic labeling strategies, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards. Deuterated standards, though often more readily available and cost-effective, can present analytical challenges.
The primary concern with deuterated standards is the potential for chromatographic separation from the unlabeled analyte. This phenomenon, known as the "isotope effect," arises from the slight difference in physicochemical properties between carbon-hydrogen and carbon-deuterium bonds. This can lead to the deuterated standard eluting slightly earlier than the native analyte, potentially exposing them to different matrix effects and compromising quantitative accuracy. Furthermore, deuterium (B1214612) atoms, particularly those on heteroatoms, can sometimes be susceptible to back-exchange with protons from the solvent.
In contrast, ¹³C and ¹⁵N-labeled internal standards are considered the superior choice for robust and accurate quantification. As the heavy isotopes are integral to the carbon or nitrogen backbone of the molecule, their physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution and equivalent response to matrix effects.
Quantitative Data Summary
| Performance Parameter | This compound (Deuterated IS) | 2'-Deoxyguanosine-¹³C,¹⁵N (Heavy Atom IS) |
| Chromatographic Co-elution | Potential for partial separation from native analyte | Complete co-elution with native analyte |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent, as analyte and IS experience identical matrix effects |
| Accuracy (% Bias) | Typically within ±15%, but can be higher in complex matrices | Typically within ±5% |
| Precision (%RSD) | <15% | <10% |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain positions | Highly stable, no risk of exchange |
Experimental Protocols
To demonstrate the specificity of this compound, a validated LC-MS/MS method is essential. Below are detailed methodologies for the analysis of 2'-deoxyguanosine (B1662781) in a complex biological matrix, such as plasma or digested DNA, using a stable isotope-labeled internal standard.
Sample Preparation: DNA Digest
-
Enzymatic Digestion: To 20 µg of DNA, add a solution containing nuclease P1, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase in a suitable buffer (e.g., 30 mM sodium acetate, 1 mM ZnCl₂).
-
Incubation: Incubate the mixture at 37°C for 4-6 hours.
-
Internal Standard Spiking: Add a known concentration of this compound (or other appropriate IS).
-
Protein Precipitation: Precipitate the enzymes by adding a cold organic solvent (e.g., ethanol (B145695) or acetonitrile) and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 2'-deoxyguanosine from other nucleosides and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyguanosine | 268.1 | 152.1 | 15 |
| This compound | 271.1 | 155.1 | 15 |
| 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | 283.1 | 167.1 | 15 |
| Structural Analog (e.g., 8-Azaguanine) | Varies | Varies | Varies |
Note: Collision energies should be optimized for the specific instrument used.
Mandatory Visualizations
Experimental Workflow for Specificity Demonstration
Caption: Workflow for demonstrating the specificity of this compound.
Logical Relationship of Internal Standard Selection
Caption: Impact of internal standard choice on analytical performance.
Validating 2'-Deoxyguanosine-d13 Measurements: A Comparative Guide to Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of reference standards for the validation of 2'-Deoxyguanosine-d13 measurements, a critical component in numerous biomedical research and drug development applications. The accurate quantification of 2'-deoxyguanosine (B1662781) and its derivatives is essential for understanding DNA damage, oxidative stress, and the efficacy of therapeutic interventions. This document outlines the performance of this compound as an internal standard and compares it with other potential alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry, known as isotope dilution mass spectrometry (IDMS), is widely recognized as the gold standard for quantitative bioanalysis.[1] This approach offers high precision and accuracy because the SIL-IS, such as this compound, behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus correcting for variability in these steps.
Performance Characteristics of 2'-Deoxyguanosine Analogs as Internal Standards
The following table summarizes key validation parameters for analytical methods employing isotopically labeled 2'-deoxyguanosine analogs for the quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage.
| Internal Standard | Analyte | Method | LLOQ | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| This compound (assumed) | 8-OHdG | LC-MS/MS | 0.062 ng/mL | ≥ 0.998 | Intra-day: <9%, Inter-day: <9% | Not explicitly stated | [2][3] |
| [¹⁵N₅]8-oxo-dG | 8-oxo-dG | UPLC-HESI-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| [¹⁸O]8OHdG | 8-OHdG | GC-MS | >2.5 nM | Linear in 2.5-200 nM range | Intra- and Inter-day: <9% | 70-80% | [2] |
| [¹³C] and [¹⁵N]-labeled 8-oxodG | 8-oxodG | HPLC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Unlabeled 8-OHdG (External Standard) | 8-OHdG | HPLC-DAD | 0.85 ng/mL (LOD) | > 0.999 | < 2.44% | > 92.36% | [6] |
Note: The performance of this compound is inferred from studies on similar deuterated standards, as direct comparative studies were not identified. The table highlights that while various isotopically labeled standards provide high sensitivity and precision, the use of a non-labeled standard (external calibration) can also yield acceptable results, though it may not compensate for matrix effects and sample processing variability as effectively as an internal standard.
Experimental Protocols
Sample Preparation and DNA Hydrolysis
A critical step in the analysis of 2'-deoxyguanosine and its modified forms from biological samples is the extraction and hydrolysis of DNA.
-
Objective: To release individual nucleosides from the DNA polymer for analysis.
-
Procedure:
-
Isolate DNA from cells or tissues using standard protocols.
-
To the isolated DNA, add a known amount of the internal standard (e.g., this compound).
-
Perform enzymatic hydrolysis using a cocktail of enzymes. A common combination includes DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase.[7][8]
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 6 hours).[9]
-
Precipitate proteins by adding cold ethanol (B145695) and centrifuge to collect the supernatant containing the nucleosides.[9]
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis of 8-hydroxy-2'-deoxyguanosine
-
Objective: To separate and quantify the analyte and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[3]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[4] The transitions monitored are specific for the analyte and the internal standard. For 8-oxo-dG, a common transition is m/z 284.1 → 168.0, and for its ¹⁵N₅-labeled internal standard, it is m/z 289.1 → 173.0.[4]
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of 2'-deoxyguanosine analogs.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2'-Deoxyguanosine-d13
This document provides comprehensive guidance for the proper and safe disposal of 2'-Deoxyguanosine-d13, ensuring the safety of laboratory personnel and compliance with standard protocols. The following procedures are designed for researchers, scientists, and professionals in drug development who handle this compound.
I. Immediate Safety and Handling Precautions
While 2'-Deoxyguanosine is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle it in accordance with good industrial hygiene and safety practices. Some safety data sheets for related compounds indicate potential hazards such as being harmful if swallowed or causing skin and eye irritation. Therefore, exercising caution is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
II. Spill Management and Containment
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Accidental Release Measures:
-
Avoid Dust Formation: Take measures to prevent the generation of dust.
-
Ensure Adequate Ventilation: Use in a well-ventilated area.
-
Containment: Sweep or shovel the spilled solid material into a suitable, closed container for disposal.
-
Personal Precautions: Wear personal protective equipment, including face protection. Avoid ingestion and inhalation.
III. Proper Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal facility.
Step-by-Step Disposal Guide:
-
Collection: Carefully collect the waste material, including any contaminated items, into a suitable and clearly labeled container.
-
Storage: Keep the waste container tightly closed in a dry, cool, and well-ventilated place.
-
Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1] It is the responsibility of the waste generator to ensure that the disposal is in compliance with all applicable federal, state, and local regulations.
IV. Quantitative Data Summary
The available safety data sheets do not provide specific quantitative data regarding disposal parameters such as concentration limits. The primary directive is to manage the compound as a chemical waste product for professional disposal.
| Parameter | Value | Reference |
| Melting Point/Range | > 250 °C / 482 °F | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides | |
| Disposal Method | To an approved waste disposal plant | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2'-Deoxyguanosine-d13
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2'-Deoxyguanosine-d13, a stable isotope-labeled version of 2'-Deoxyguanosine. The primary hazards associated with this compound are chemical, not radiological, as it is labeled with a stable isotope (deuterium).
Hazard Identification and Personal Protective Equipment (PPE)
Based on available Safety Data Sheets (SDS), 2'-Deoxyguanosine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] The "-d13" isotopic label does not significantly alter these chemical hazards. Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) should be worn.[2][4][5] Change gloves frequently, especially if contamination is suspected.[4][6] |
| Eye and Face Protection | Safety glasses with side shields or goggles are mandatory to protect against dust particles and splashes.[2][5][7] |
| Skin and Body Protection | A full-length laboratory coat, worn closed with sleeves rolled down, is required to prevent skin contact.[4] |
| Respiratory Protection | If handling fine powders or generating dust, use a NIOSH-approved respirator. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[2][8] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the key operational and disposal considerations for this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
